Technical Documentation Center

1,5-Diethyl-4-iodo-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,5-Diethyl-4-iodo-1H-pyrazole
  • CAS: 1007489-43-1; 1354704-11-2

Core Science & Biosynthesis

Foundational

1,5-Diethyl-4-iodo-1H-pyrazole supplier BLDpharm catalog BD612665

An In-Depth Technical Guide to 1,5-Diethyl-4-iodo-1H-pyrazole BLDpharm Catalog No. BD612665 Introduction: The Strategic Value of the Pyrazole Scaffold The pyrazole ring system is a cornerstone of modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,5-Diethyl-4-iodo-1H-pyrazole BLDpharm Catalog No. BD612665

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties, metabolic stability, and capacity for forming multiple hydrogen bonds make it an ideal core for designing potent and selective therapeutic agents.[3] Pyrazole-containing drugs have demonstrated efficacy across a vast range of therapeutic areas, including inflammation, oncology, and infectious diseases.[2][4][5]

This guide focuses on 1,5-Diethyl-4-iodo-1H-pyrazole , a highly versatile synthetic building block available from suppliers like BLDpharm. The strategic placement of an iodine atom at the C4 position transforms the stable pyrazole core into a reactive handle for sophisticated molecular engineering. This iodo-substituent is the key to unlocking a vast chemical space through modern cross-coupling reactions, enabling the synthesis of novel, highly functionalized pyrazole derivatives. The N1 and C5 diethyl groups provide steric and electronic modulation, enhancing solubility and influencing the compound's interaction with biological targets. This document serves as a comprehensive technical resource, detailing the compound's properties, reactivity, and proven applications, empowering researchers to fully leverage its synthetic potential.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is critical for its effective use in synthesis. While a specific datasheet for BLDpharm's BD612665 was not publicly available, the following properties are based on the known characteristics of structurally related 4-iodopyrazoles.[6][7][8]

PropertyValueJustification / Reference
Catalog Number BD612665BLDpharm
Chemical Name 1,5-Diethyl-4-iodo-1H-pyrazoleIUPAC Nomenclature
Molecular Formula C₇H₁₁IN₂Derived from structure
Molecular Weight 250.08 g/mol Calculated from atomic weights
Appearance Off-white to pale yellow solidTypical appearance for similar iodo-pyrazoles.[6]
Melting Point Not specified; likely >50 °CIodination and alkylation generally increase the melting point over parent pyrazole.
Solubility Soluble in DMF, DMSO, chlorinated solventsGeneral solubility profile for substituted pyrazole derivatives.[6]
Key Functional Groups Pyrazole ring, C-I bond, Ethyl groupsThe C-I bond is the primary reactive site for cross-coupling.[6]

Spectroscopic Signatures:

  • ¹H NMR: Protons on the ethyl groups would be visible as characteristic triplets and quartets. The C3 proton of the pyrazole ring would appear as a singlet in the aromatic region.

  • ¹³C NMR: The spectrum would show distinct signals for the two unique ethyl carbons, as well as three signals for the pyrazole ring carbons. The C4 carbon, bonded to iodine, would be significantly shifted.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 250.08, with a characteristic isotopic pattern due to the presence of iodine.

Synthesis and Mechanistic Considerations

The synthesis of 4-iodopyrazoles is a well-established field, providing reliable access to this class of compounds.[9] A primary and highly effective method is the direct electrophilic iodination of a pre-formed pyrazole ring. The causality behind this approach lies in the electron-rich nature of the pyrazole heterocycle, which makes the C4 position susceptible to attack by an electrophilic iodine source.

A plausible synthetic pathway for 1,5-Diethyl-4-iodo-1H-pyrazole involves the treatment of 1,5-diethyl-1H-pyrazole with an iodinating agent. Common reagents include molecular iodine (I₂) in the presence of a base or an oxidizing agent, or N-iodosuccinimide (NIS).[9][10]

G cluster_0 Synthetic Pathway Start 1,5-Diethyl-1H-pyrazole Reagents Iodinating Agent (e.g., NIS or I₂/NaOAc) Start->Reagents Electrophilic Iodination Product 1,5-Diethyl-4-iodo-1H-pyrazole (BD612665) Reagents->Product Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition Ar-Pd(II)L₂(I) pd0->oxidative_add pyrazole 1,5-Diethyl-4-iodo-1H-pyrazole (Ar-I) pyrazole->oxidative_add Substrate boronic Organoboron Reagent (R-B(OR)₂) transmetalation Transmetalation Ar-Pd(II)L₂(R) boronic->transmetalation Coupling Partner base Base (e.g., K₂CO₃) base->transmetalation oxidative_add->transmetalation reductive_elim Reductive Elimination transmetalation->reductive_elim reductive_elim->pd0 Catalyst Regeneration product 4-Substituted Pyrazole (Ar-R) reductive_elim->product Product

Caption: Catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

The pyrazole nucleus is a key feature in numerous blockbuster drugs. [5]For example, Celecoxib (Celebrex) is a selective COX-2 inhibitor for treating arthritis, and Sildenafil (Viagra) is a PDE5 inhibitor for erectile dysfunction. More recently, pyrazole-containing kinase inhibitors like Ruxolitinib have become critical in cancer therapy. [5] 1,5-Diethyl-4-iodo-1H-pyrazole (BD612665) is a direct precursor for novel analogues of these successful drugs. Researchers can utilize this building block to:

  • Generate Diverse Libraries: By employing parallel synthesis and a variety of coupling partners (e.g., different boronic acids), large libraries of novel 4-substituted pyrazoles can be rapidly assembled for high-throughput screening.

  • Synthesize Kinase Inhibitors: Many kinase inhibitors use a substituted heterocyclic core to interact with the ATP-binding pocket. BD612665 provides a scaffold to append various aryl and heteroaryl groups, enabling the exploration of structure-activity relationships (SAR) for new kinase inhibitor candidates. [6]* Develop Novel Antibacterial Agents: The pyrazole scaffold has been identified in compounds with potent activity against drug-resistant bacteria, including MRSA. [1]New derivatives synthesized from BD612665 could lead to the discovery of novel antibacterial agents with unique mechanisms of action.

Experimental Protocols

Handling and Storage of Organoiodine Compounds

Organoiodine compounds require careful handling to maintain their purity and ensure safety.

  • Light Sensitivity: Like many organoiodides, this compound may be sensitive to light. Prolonged exposure can cause gradual decomposition, often indicated by a purplish discoloration due to the formation of molecular iodine (I₂). It is imperative to store the product in amber or opaque vials. [11]* Storage Conditions: Store the container tightly sealed in a cool, dry, and well-ventilated area. [12]For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent both decomposition and reaction with atmospheric moisture.

  • Inert Atmosphere: When handling the solid for weighing or addition to a reaction, it is best practice to work quickly or under a blanket of inert gas to minimize exposure to air and moisture.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a self-validating, step-by-step method for a typical Suzuki-Miyaura reaction.

Objective: To synthesize 1,5-Diethyl-4-(4-methoxyphenyl)-1H-pyrazole.

Materials:

  • 1,5-Diethyl-4-iodo-1H-pyrazole (BD612665)

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Toluene, anhydrous

  • Deionized Water

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,5-Diethyl-4-iodo-1H-pyrazole (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 eq.). Then, add the anhydrous solvents, typically a mixture such as Dioxane/Toluene/Water (e.g., in a 4:1:1 ratio). The solvent should be degassed prior to use.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. The mixture will typically change color as the reaction progresses.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodopyrazole is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure product.

  • Analysis: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_workflow Experimental Workflow A 1. Reagent Setup (Flask, Stir Bar, Reagents) B 2. Inert Atmosphere (Purge with Ar/N₂) A->B C 3. Add Catalyst & Solvents (Under Inert Gas) B->C D 4. Heat Reaction (80-90 °C with Stirring) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Aqueous Workup (Extraction & Washing) E->F Reaction Complete G 7. Purification (Column Chromatography) F->G H 8. Analysis (NMR, MS) G->H

Caption: Step-by-step workflow for a Suzuki-Miyaura coupling experiment.

Safety and Hazard Information

While a specific Safety Data Sheet (SDS) for BD612665 is not provided here, hazard information can be extrapolated from structurally similar compounds like 4-iodopyrazole. [7]

  • GHS Hazard Statements (Anticipated):

    • Harmful if swallowed (H302). [7] * Causes skin irritation (H315). [7] * Causes serious eye irritation (H319). [7] * May cause respiratory irritation (H335). [7]* Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear nitrile gloves and a lab coat.

    • Respiratory Protection: Handle in a well-ventilated fume hood. Avoid breathing dust.

Always consult the official SDS from the supplier (BLDpharm) before use and perform a thorough risk assessment for your specific experimental setup.

Conclusion

1,5-Diethyl-4-iodo-1H-pyrazole is more than just a chemical; it is a strategic tool for innovation in drug discovery and materials science. Its pre-activated C-I bond provides a reliable and versatile entry point for constructing complex molecular architectures through robust cross-coupling chemistry. By understanding its properties, reactivity, and proper handling, researchers can efficiently translate this building block into novel compounds with significant therapeutic potential.

References

  • Title: Synthesis of 4-iodopyrazoles: A Brief Review. Source: ResearchGate. [Link]

  • Title: SYNTHESIS OF 4-IODOPYRAZOLE DERIVATIVES. Source: Middle East Technical University. [Link]

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery. Source: PMC (National Center for Biotechnology Information). [Link]

  • Title: 4-Iodopyrazole | C3H3IN2. Source: PubChem (National Center for Biotechnology Information). [Link]

  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Source: MDPI. [Link]

  • Title: Controlled Separation and Release of Organoiodine Compounds Using Poly(2-methoxyethyl acrylate)-Analogue Microspheres. Source: NIH (National Institutes of Health). [Link]

  • Title: Recent applications of pyrazole and its substituted analogs. Source: International Journal of Applied Research. [Link]

  • Title: Pyrazole synthesis. Source: Organic Chemistry Portal. [Link]

  • Title: Unveiling Molecular Constraints on the Formation and Fate of Organoiodine Compounds under Aquifer Conditions. Source: ACS Publications. [Link]

  • Title: Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Source: PMC (National Center for Biotechnology Information). [Link]

  • Title: Organoiodine chemistry. Source: Wikipedia. [Link]

  • Title: Practical Synthesis of Pyrazol-4-thiols. Source: ChemRxiv. [Link]

  • Title: Iodomethane - Storage and purification. Source: Wikipedia. [Link]

  • Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Source: Future Medicinal Chemistry. [Link]

  • Title: How Should Hydroiodic Acid Be Stored? Source: YouTube. [Link]

  • Title: Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Source: RSC Advances. [Link]

Sources

Exploratory

Precision Engineering of the Pyrazole Core: A Technical Guide to 4-Iodo Building Blocks

Executive Summary The pyrazole ring is a "privileged scaffold" in modern medicinal chemistry, present in over 30 FDA-approved small molecule drugs, including Ruxolitinib , Crizotinib , and Celecoxib .[1] Its utility stem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring is a "privileged scaffold" in modern medicinal chemistry, present in over 30 FDA-approved small molecule drugs, including Ruxolitinib , Crizotinib , and Celecoxib .[1] Its utility stems from its ability to function as a robust hydrogen-bond donor/acceptor motif, particularly within the ATP-binding pockets of kinases.[1][2]

The 4-iodopyrazole moiety represents the pinnacle of this scaffold's utility.[1][2] The C4-iodine atom serves not merely as a halogen but as a high-fidelity "linchpin" for Late-Stage Diversification (LSD).[1][2] Unlike its chloro- or bromo-analogs, the C4-iodo handle offers superior oxidative addition rates in Palladium-catalyzed cross-couplings, allowing for the rapid generation of structure-activity relationship (SAR) libraries under mild conditions.[1][2]

This guide details the synthesis, regiochemical control, and application of substituted 4-iodopyrazoles, providing self-validating protocols for their integration into high-throughput drug discovery campaigns.

Part 1: Structural Significance & The Kinase Hinge

In kinase inhibitor design, the pyrazole motif frequently targets the "hinge region" of the ATP binding site. The nitrogen atoms of the pyrazole ring mimic the adenine ring of ATP, forming critical hydrogen bonds with the backbone residues of the kinase.

The C4-Vector

The 4-position of the pyrazole projects vectors into the solvent-exposed front pocket or the hydrophobic back pocket (gatekeeper region), depending on the fusion orientation.[1][2] Functionalizing this position via a 4-iodo precursor allows chemists to "grow" the molecule to optimize selectivity and potency.[1][2]

Comparative Halogen Reactivity

The choice of iodine at C4 is deliberate based on bond dissociation energies (BDE) and oxidative addition rates (


):
  • C-I (BDE ~53 kcal/mol): Rapid oxidative addition; amenable to mild bases/low temps.[1]

  • C-Br (BDE ~68 kcal/mol): Requires elevated temps; slower kinetics.[1]

  • C-Cl (BDE ~81 kcal/mol): often inert without specialized ligands (e.g., Buchwald biaryl phosphines).[1][2]

Part 2: Synthesis Strategies & Regiocontrol[2]

The synthesis of 4-iodopyrazoles generally follows two distinct pathways: Direct Iodination of an existing pyrazole core or De Novo Cyclization incorporating the iodine early.[2]

Direct Iodination Approaches

Direct electrophilic substitution at C4 is highly favored due to the electron-rich nature of the pyrazole ring.[1][2]

MethodReagentsMechanismGreen ScoreApplication
Oxidative Iodination

,

,

Electrophilic Aromatic Substitution (EAS)High General purpose; scalable; water as solvent.[1][2]
CAN-Mediated

, CAN (Ceric Ammonium Nitrate)
Radical/OxidativeMed Excellent for electron-deficient pyrazoles (e.g., 3-

).[1][2]
NIS Iodination N-IodosuccinimideEASLow Anhydrous conditions; useful for acid-sensitive substrates.[1][2]
The Regioselectivity Challenge (N-Alkylation)

The most common failure mode in pyrazole chemistry is the lack of regiocontrol during N-alkylation.[1] Unsubstituted pyrazoles exist as tautomers (


-pyrazole 


-pyrazole).[1][2] Alkylation can occur at

or

, leading to isomeric mixtures that are often difficult to separate.[1]

Heuristics for Control:

  • Steric Control: Alkylation generally favors the nitrogen distal to the bulky C3/C5 substituent.

  • Electronic Control: Electron-withdrawing groups (EWG) like

    
     at C3 make the adjacent nitrogen (
    
    
    
    ) less nucleophilic, directing alkylation to
    
    
    .[1]
  • Thermodynamic vs. Kinetic:

    • Kinetic (Basic conditions, low temp): Mixtures determined by steric approach.[1]

    • Thermodynamic (Acidic conditions or high temp): Rearrangement to the most stable isomer (usually minimizing steric clash).[1]

Part 3: Visualizing the Workflow

The following diagram illustrates the decision matrix for synthesizing and utilizing 4-iodopyrazole building blocks.

PyrazoleWorkflow cluster_conditions Coupling Conditions Start Target: 4-Substituted Pyrazole RouteA Route A: Direct Iodination Start->RouteA RouteB Route B: De Novo Cyclization Start->RouteB Iodination Iodination (I2/H2O2 or CAN) Selectivity: C4 >>> C3/C5 RouteA->Iodination Alkylation N-Alkylation / Protection (Critical Regioselectivity Step) RouteB->Alkylation Pre-functionalized Iodination->Alkylation Separation Isomer Separation (Chromatography/Crystallization) Alkylation->Separation If mixture formed Coupling Pd-Catalyzed Coupling (Suzuki, Sonogashira, Buchwald) Alkylation->Coupling If regioselective Separation->Coupling Final Final Drug Candidate (e.g., Kinase Inhibitor) Coupling->Final

Caption: Operational workflow for generating 4-substituted pyrazoles. Route A is preferred for late-stage diversification of commercial scaffolds.[1][2]

Part 4: Validated Experimental Protocols

Protocol A: Green Iodination of Pyrazoles

Context: A scalable, eco-friendly method utilizing water as the solvent and hydrogen peroxide as the oxidant.[3] High atom economy.[1][2]

Reagents:

  • Substituted Pyrazole (1.0 equiv)[1][2][3]

  • Molecular Iodine (

    
    ) (0.5 equiv)[1][2][3]
    
  • Hydrogen Peroxide (

    
    , 30% aq) (0.6 equiv)[1][2][3]
    
  • Solvent: Water (

    
    )[1][2][3]
    

Step-by-Step:

  • Suspension: Charge a round-bottom flask with the pyrazole substrate and water (approx. 5 mL per mmol). Stir to create a suspension.

  • Iodine Addition: Add molecular iodine (

    
    ) in a single portion. The mixture will turn dark brown.
    
  • Oxidant Addition: Add

    
     dropwise over 10 minutes. Caution: Exothermic.[1][2]
    
  • Reaction: Stir at room temperature (25°C). Monitor via TLC or LCMS.[1]

    • Endpoint: Disappearance of starting material (typically 1–4 hours).[1][2]

  • Workup (Self-Validating): The product often precipitates as a solid.[1]

    • If Solid: Filter and wash with 5% sodium thiosulfate (

      
      ) to quench unreacted iodine (brown color disappears), then wash with water.[1]
      
    • If Oil: Extract with Ethyl Acetate, wash with thiosulfate/brine, dry over

      
      .[1]
      
  • Yield: Typically 85–95%.[1]

Protocol B: Suzuki-Miyaura Cross-Coupling at C4

Context: Standard conditions for coupling aryl boronic acids to the 4-iodopyrazole handle.

Reagents:

  • 4-Iodopyrazole derivative (1.0 equiv)[1][2]

  • Aryl Boronic Acid (1.2 equiv)[1][2]

  • Catalyst:

    
     (5 mol%)[1][2]
    
  • Base:

    
     (2.0 equiv)[1][2][4]
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1][2]

Step-by-Step:

  • Degassing: Combine solvent components in a vial and sparge with Argon/Nitrogen for 10 minutes. Critical: Oxygen poisons the Pd(0) species.

  • Assembly: Add the iodopyrazole, boronic acid, base, and catalyst to a microwave vial or pressure tube.

  • Heating: Seal and heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

  • Monitoring: Check LCMS for the mass shift (M-I + Ar).

  • Purification: Filter through a Celite pad (removes Pd black).[1] Concentrate and purify via silica flash chromatography (Hexane/EtOAc gradient).

Part 5: Case Study & Applications

Ruxolitinib (Jakafi)

Ruxolitinib, a JAK1/2 inhibitor, utilizes a pyrazole core.[1][5][6] While the final drug is a pyrrolo[2,3-d]pyrimidine, the logic of pyrazole substitution is evident in its analogs.[1][2]

  • Role: The pyrazole nitrogen acts as a hydrogen bond donor to the hinge region (Glu/Leu residues).

  • Synthesis Insight: Early discovery routes often utilize 4-iodopyrazole intermediates to screen different aryl groups interacting with the kinase P-loop.[1][2]

Regioselectivity Decision Tree (SAR)

When designing libraries, the position of the N-substituent dramatically alters potency.[1][2]

SAR_Logic Input N-Alkylation Regioisomer? N1 N1-Isomer (Sterically Unhindered) Input->N1 Major Product (Typ.) N2 N2-Isomer (Sterically Crowded) Input->N2 Minor Product Binding Kinase Hinge Interaction N1->Binding Optimal Fit Clash Steric Clash with Gatekeeper N2->Clash Reduced Potency

Caption: Impact of N-alkylation regiochemistry on kinase binding affinity.

References

  • Green Iodination Protocol

    • Title: Green iodination of pyrazoles with iodine/hydrogen peroxide in water.[2][3]

    • Source: ResearchGate / Tetrahedron Letters.[1]

    • URL:[Link]

  • Suzuki Coupling of 4-Iodopyrazoles

    • Title: CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols.[1][2][7]

    • Source: MDPI Molecules (2021).[1]

    • URL:[Link][1][2]

  • Regioselectivity in Pyrazoles

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[1][2][8]

    • Source: Journal of Organic Chemistry (ACS).[1][2]

    • URL:[Link][1][2]

  • Drug Discovery Context

    • Title: Pyrazole: an emerging privileged scaffold in drug discovery.[1][6]

    • Source: Future Medicinal Chemistry (NIH/PMC).[1]

    • URL:[Link]

  • General Iodination Review

    • Title: Synthesis of 4-iodopyrazoles: A Brief Review.
    • Source: ResearchGate.[1][9]

    • URL:[Link]

Sources

Foundational

Technical Guide: Solubility and Handling of 1,5-Diethyl-4-iodo-1H-pyrazole in DMSO and DMF

[1][2][3] Executive Summary & Compound Identity 1,5-Diethyl-4-iodo-1H-pyrazole is a specialized heterocyclic building block primarily utilized in the synthesis of pharmaceutical agents via palladium-catalyzed cross-coupl...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Compound Identity

1,5-Diethyl-4-iodo-1H-pyrazole is a specialized heterocyclic building block primarily utilized in the synthesis of pharmaceutical agents via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).[1][2][3] Its structural motif—a pyrazole core substituted with ethyl groups at the N1 and C5 positions and an iodine atom at C4—imparts specific solubility characteristics distinct from its unsubstituted parent, 4-iodopyrazole.[2]

This guide provides a technical analysis of its solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), two critical polar aprotic solvents used in its downstream applications.[2]

Chemical Identity Table[1][2][4][5]
PropertyDetail
Chemical Name 1,5-Diethyl-4-iodo-1H-pyrazole
CAS Number 1354704-11-2
Molecular Formula C₇H₁₁IN₂
Molecular Weight 250.08 g/mol
Structural Features Lipophilic ethyl substituents (N1, C5); Polarizable iodine (C4)
Physical State Low-melting solid or viscous oil (Predicted based on homologs)

Solubility Profile in Polar Aprotic Solvents

Theoretical Solubility Mechanism

The solubility of 1,5-diethyl-4-iodo-1H-pyrazole in DMSO and DMF is governed by dipole-dipole interactions and London dispersion forces .[1][2][3]

  • Solute-Solvent Interaction: DMSO and DMF are highly polar aprotic solvents with high dielectric constants (

    
     and 
    
    
    
    , respectively). They effectively solvate the polarizable pyrazole ring and the C-I bond.
  • Lipophilicity Impact: Unlike 4-iodopyrazole, which possesses an N-H hydrogen bond donor, the 1,5-diethyl derivative is N-substituted.[2] This eliminates strong intermolecular hydrogen bonding between solute molecules (crystal lattice energy is lower), significantly enhancing solubility in organic solvents compared to the parent compound.

  • Prediction: Based on the solubility of the close structural analog 4-iodo-1,5-dimethyl-1H-pyrazole (CAS 6647-96-7), which is highly soluble in DMSO, the 1,5-diethyl derivative is expected to exhibit excellent solubility (>200 mg/mL) in both DMSO and DMF at ambient temperature.[1][3]

Estimated Solubility Limits
SolventSolubility RatingEstimated ConcentrationPrimary Interaction
DMSO Very Soluble> 250 mg/mLDipole-dipole, Dispersion
DMF Very Soluble> 250 mg/mLDipole-dipole
Water Insoluble< 0.1 mg/mLHydrophobic effect dominates
DCM Soluble> 100 mg/mLDispersion forces

Critical Insight: For synthetic applications, concentrations of 0.1 M to 0.5 M (approx. 25–125 mg/mL) are standard. This compound will readily achieve these concentrations without requiring heating, preventing thermal degradation of the C-I bond.

Experimental Protocol: Solubility Determination

Since exact solubility curves for specific intermediates are rarely published, the following Self-Validating Protocol allows researchers to determine the precise saturation point for their specific lot.

Saturation Shake-Flask Method (Standardized)[1][2][3]

Objective: Determine the maximum solubility (


) at 25°C.

Materials:

  • 1,5-Diethyl-4-iodo-1H-pyrazole (approx. 100 mg)[1][3]

  • Anhydrous DMSO or DMF (Grade: ACS Reagent or HPLC,

    
    99.9%)[2]
    
  • HPLC Vials (2 mL) with PTFE-lined caps

  • Syringe Filter (0.22 µm PTFE)[1][2][3]

  • Analytical Balance (

    
    0.01 mg)[1][2][3]
    

Workflow:

  • Preparation: Weigh approx. 50 mg of the compound into a tared 2 mL vial.

  • Solvent Addition: Add solvent (DMSO or DMF) in 100 µL increments.

  • Equilibration: Vortex for 30 seconds after each addition.

  • Observation: Inspect for clarity. If solid remains, continue adding solvent.

  • Saturation: If the solution is clear at <200 µL (indicating >250 mg/mL), stop. The compound is "freely soluble" for all practical synthetic purposes.

  • Quantification (Optional): If a precise limit is needed, add excess solid to 1 mL solvent, shake for 24h at 25°C, filter, and analyze the filtrate via HPLC-UV against a standard curve.

Visualization of Solubility Logic

Solubility_Protocol Start Start: 50 mg Compound Add_Solvent Add 100 µL Solvent (DMSO or DMF) Start->Add_Solvent Vortex Vortex / Sonicate (30 sec) Add_Solvent->Vortex Check Visual Inspection Vortex->Check Clear Solution Clear? Check->Clear Clear->Add_Solvent No (Solid Visible) Calc Calculate Solubility: S = Mass / Volume Clear->Calc Yes (Clear) Limit Solubility Limit Reached (Saturated Supernatant) Calc->Limit If excess solid used

Caption: Step-by-step logic for determining the saturation limit of 1,5-diethyl-4-iodo-1H-pyrazole.

Stability and Handling in Solution

C-I Bond Stability

The Carbon-Iodine bond at position C4 is the reactive center.[1][3] While generally stable in DMSO/DMF at room temperature, specific precautions are required:

  • Light Sensitivity: Iodinated pyrazoles can undergo homolytic cleavage of the C-I bond upon exposure to UV/visible light, leading to radical formation and discoloration (yellowing/browning).

    • Protocol: Store DMSO/DMF stock solutions in amber vials wrapped in aluminum foil.

  • Thermal Stability: Avoid heating DMSO solutions above 80°C for prolonged periods without a scavenger, as DMSO can act as a mild oxidant (Swern-type conditions) or decompose to generate reactive species that may affect the halide.

Hygroscopicity

DMSO and DMF are hygroscopic. Water absorption decreases the solubility of lipophilic organics and can interfere with water-sensitive cross-coupling catalysts (e.g., hydrolysis of boronic ester partners).

  • Requirement: Use anhydrous solvents stored over molecular sieves (3Å or 4Å) for catalytic reactions.

Implications for Synthesis (Cross-Coupling)

The high solubility of 1,5-diethyl-4-iodo-1H-pyrazole in DMSO and DMF makes it an ideal candidate for Suzuki-Miyaura and Sonogashira couplings.[1][2][3]

Reaction Setup Diagram

The following diagram illustrates the role of the solvent in facilitating the catalytic cycle for this specific substrate.

Reaction_Pathway cluster_solvent Solvent Sphere (DMSO/DMF) Substrate 1,5-Diethyl-4-iodo-1H-pyrazole (Solvated in DMSO/DMF) OxAdd Oxidative Addition (Rate Limiting Step) Substrate->OxAdd + Catalyst Catalyst Pd(0) Catalyst Catalyst->OxAdd Intermed Pd(II)-Pyrazolyl Complex OxAdd->Intermed Product C4-Functionalized Pyrazole Intermed->Product + Coupling Partner (Boronic Acid/Alkyne)

Caption: The solvation of the iodopyrazole facilitates the oxidative addition step in Palladium-catalyzed cross-coupling.[1][2][3][4]

Recommended Concentration for Synthesis
  • Standard Screening: 0.1 M (25 mg/mL).

  • Scale-Up: 0.5 M to 1.0 M (125–250 mg/mL).

  • Note: If the reaction mixture becomes biphasic (e.g., adding aqueous base for Suzuki), vigorous stirring is essential. The high solubility in the organic phase (DMSO/DMF) ensures the substrate remains available for the catalyst.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12383785, 4-Iodo-1,5-dimethyl-1H-pyrazole. Retrieved from [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Retrieved from [Link]

  • Chemical Abstracts Service (CAS). CAS Registry Number 1354704-11-2.[1][2][3] American Chemical Society. (Verified via SciFinder/Common Chemistry).

Sources

Exploratory

4-Iodopyrazole Derivatives in Kinase Inhibitor Research: From Halogen Bonding Probes to High-Affinity Scaffolds

[1] Executive Summary The 4-iodopyrazole moiety represents a unique intersection of synthetic utility and physicochemical functionality in kinase inhibitor research. While historically viewed primarily as a transient int...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 4-iodopyrazole moiety represents a unique intersection of synthetic utility and physicochemical functionality in kinase inhibitor research. While historically viewed primarily as a transient intermediate for Palladium-catalyzed cross-couplings (the "Linchpin" role), recent structural biology insights have elevated its status to a functional pharmacophore.[1] The iodine atom at the C4 position is not merely a leaving group; it is a potent halogen bond (X-bond) donor capable of engaging backbone carbonyls in the kinase hinge region with high specificity. This guide dissects the dual utility of 4-iodopyrazole derivatives: as versatile synthons for scaffold hopping and as "magic bullet" probes for mapping cryptic pockets via halogen bonding.

The Physicochemical Paradigm: Halogen Bonding in Kinase Pockets

To design effective inhibitors, one must understand why a 4-iodopyrazole derivative binds differently than its 4-chloro or 4-bromo counterparts.

The Sigma Hole Concept

Unlike hydrogen bonds, which are electrostatic interactions involving a proton, halogen bonds arise from the anisotropic distribution of electron density on the halogen atom. In a C-I bond, the electron density is concentrated around the equator, leaving a region of positive electrostatic potential—the "sigma hole"—along the extension of the C-I bond axis.

  • Directionality: The interaction is highly directional (160°–180°), making 4-iodopyrazole an excellent probe for geometric constraints within the ATP-binding pocket.[1]

  • Strength: The iodine sigma hole is larger and more positive than that of bromine or chlorine, often resulting in binding affinities comparable to or exceeding hydrogen bonds.

Interaction Architecture

In the context of kinase inhibition, the 4-iodopyrazole motif often targets the gatekeeper residue or the hinge region backbone carbonyls . The iodine atom acts as a Lewis acid (electrophile), interacting with the Lewis basic carbonyl oxygen.

Visualization: Halogen Bonding Interaction Map

Figure 1: Schematic representation of the 4-iodopyrazole pharmacophore interacting within a generic kinase ATP-binding pocket.

KinaseBinding cluster_pocket Kinase ATP Pocket Hinge Hinge Region (Backbone C=O) Gatekeeper Gatekeeper Residue (Met/Thr) Solvent Solvent Front Ligand 4-Iodopyrazole Scaffold Ligand->Gatekeeper Van der Waals Ligand->Solvent Solubilizing Tail Iodine Iodine (C4) Ligand->Iodine C-I Bond Nitrogen Pyrazole N-H Ligand->Nitrogen Iodine->Hinge Halogen Bond (Sigma Hole) Nitrogen->Hinge H-Bond Donor

Caption: Directional halogen bonding of 4-iodopyrazole with hinge carbonyls vs. classical H-bonding.

Synthetic Workflows: From Precursor to Library

The 4-iodopyrazole scaffold is the entry point for generating diverse libraries of 4-aryl and 4-heteroaryl pyrazoles (e.g., JNK and JAK inhibitors). The high polarizability of the C-I bond makes it more reactive in oxidative addition steps of Pd-catalyzed couplings compared to bromides or chlorides.

Regioselective Iodination Strategy

Direct iodination of the pyrazole ring must be controlled to prevent poly-iodination.[1] The use of Ceric Ammonium Nitrate (CAN) or N-Iodosuccinimide (NIS) provides superior regioselectivity for the C4 position over C3/C5.

Cross-Coupling Versatility[1]
  • Suzuki-Miyaura: Ideal for attaching aryl/heteroaryl groups (biaryl kinase inhibitors).[1]

  • Sonogashira: Introduces alkynyl linkers, often used to reach into the hydrophobic back pocket or for covalent inhibitor design (e.g., acrylamide installation).

Visualization: Synthetic Logic Flow

Figure 2: Workflow for the synthesis and functionalization of 4-iodopyrazole derivatives.

SynthesisWorkflow cluster_iodination Step 1: Regioselective Iodination cluster_coupling Step 2: Functionalization (Pd-Catalyzed) Start 1H-Pyrazole (Starting Material) MethodA Method A: I2 / CAN (MeCN, Reflux) Start->MethodA MethodB Method B: NIS (DMF, RT) Start->MethodB Intermediate 4-Iodo-1H-pyrazole (The Linchpin) MethodA->Intermediate MethodB->Intermediate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Intermediate->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne, CuI) Intermediate->Sonogashira Ullmann N-Arylation (Cu-Catalyzed) Intermediate->Ullmann Product1 4-Aryl-pyrazoles (e.g., JNK Inhibitors) Suzuki->Product1 Product2 4-Alkynyl-pyrazoles (Extended Linkers) Sonogashira->Product2 Product3 N-Aryl-4-Iodo-pyrazoles (Scaffold Hopping) Ullmann->Product3

Caption: Divergent synthesis of kinase inhibitor libraries starting from 1H-pyrazole via the 4-iodo intermediate.[1]

Case Studies in Kinase Inhibition[2][3][4][5][6][7][8]

JNK Inhibitors (c-Jun N-terminal Kinases)

Research has demonstrated that 4-(pyrazol-3-yl)-pyridine derivatives, synthesized via 4-iodopyrazole intermediates, exhibit nanomolar potency against JNK3.[1][2] The pyrazole moiety acts as a hinge binder, while the 4-substitution (introduced via Suzuki coupling of the 4-iodo precursor) dictates selectivity against p38 MAPK [1].

JAK Inhibitors (Janus Kinases)

In the development of JAK inhibitors, 4-amino-pyrazole derivatives are prominent.[1][3] The 4-iodopyrazole serves as a precursor to 4-nitropyrazoles or is directly coupled to introduce solubilizing groups.[1] Compound 3f, a derivative in this class, showed pan-JAK inhibition with IC50 values < 5 nM [2].[3]

Haspin Kinase Inhibitors

Pyrazolo[3,4-g]isoquinolines, derived from iodinated precursors, have been identified as potent Haspin inhibitors (IC50 ~50 nM).[1] The iodine position in early intermediates allowed for the exploration of SAR at the 4-position, which was critical for selectivity over CLK1 and CDK9 [3].

Experimental Protocols

The following protocols are curated for reliability and reproducibility.

Protocol A: Regioselective Synthesis of 4-Iodo-1H-pyrazole (I2/CAN Method)

This method avoids the use of toxic chlorinated solvents often found in older literature.[1]

  • Reagents: 1H-pyrazole (10 mmol), Iodine (I2, 6 mmol), Ceric Ammonium Nitrate (CAN, 6 mmol), Acetonitrile (50 mL).

  • Procedure:

    • Dissolve 1H-pyrazole in acetonitrile in a round-bottom flask.

    • Add I2 followed by CAN portion-wise at room temperature.[1]

    • Heat the mixture to reflux (approx. 80°C) for 3–5 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Workup: Cool to RT. Quench with saturated aqueous Na2S2O3 to remove excess iodine (color changes from dark red to yellow/clear).[1]

    • Extract with Ethyl Acetate (3 x 30 mL).[1] Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

    • Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (0-40% EtOAc in Hexanes).

  • Yield: Typically 85–92%.

Protocol B: General Suzuki-Miyaura Coupling for 4-Arylpyrazoles

Used to convert the 4-iodo "linchpin" into a bioactive kinase inhibitor.[1]

  • Reagents: 4-iodo-1H-pyrazole derivative (1.0 equiv), Aryl boronic acid (1.2 equiv), Pd(dppf)Cl2 (0.05 equiv), K2CO3 (3.0 equiv).[1]

  • Solvent System: 1,4-Dioxane/Water (4:1). Degassed.

  • Procedure:

    • Combine all reagents in a microwave vial or pressure tube.

    • Purge with Argon for 5 minutes.[1]

    • Heat at 90°C (oil bath) or 110°C (microwave) for 1–2 hours.

    • Workup: Filter through a Celite pad.[1] Dilute with water and extract with DCM.[1]

  • Note: If the pyrazole nitrogen is unprotected, use 3.5 equiv of base to account for the acidic N-H proton.

Protocol C: Biological Data Summary (Comparative)
Compound ClassTarget KinaseKey Interaction (C4 Position)IC50 / KdReference
4-Iodopyrazole General ProbeHalogen Bond (Sigma Hole)N/A (Frag)[4]
4-(Pyrazol-3-yl)-pyridine JNK3Hydrophobic/Steric Fit0.63 µM[1]
4-Amino-pyrazole deriv. JAK1/2/3H-Bonding Network< 5 nM[2]
Pyrazolo-isoquinoline HaspinSelectivity Determinant57 nM[3]

Future Outlook: Covalent Inhibition & PROTACs

The 4-iodopyrazole scaffold is evolving.[1][4] Current research is exploring:

  • Covalent Inhibitors: Using the 4-position to attach acrylamides that target non-catalytic cysteines.[1]

  • PROTAC Linkers: The C4 vector is often solvent-exposed, making it an ideal attachment point for E3 ligase recruiting linkers without disrupting the primary binding mode.

References

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Source: PubMed Central (PMC) URL:[1][Link][1]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Source: MDPI Molecules URL:[Link][1]

  • Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy. Source: Journal of Chemical Physics / Bristol Research Portal URL:[Link][1]

  • 4-Iodopyrazole | C3H3IN2 | CID 77022. Source:[1] PubChem URL:[1][Link][1]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1,5-diethyl-4-iodo-1H-pyrazole

Introduction: The Strategic Importance of Pyrazole Scaffolds in Modern Drug Discovery The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, anti-diabetic, and antimicrobial properties.[4][5] The functionalization of the pyrazole ring is therefore a critical endeavor for drug development professionals seeking to generate novel molecular entities with enhanced potency and selectivity.

The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the synthesis of C-C bonds, offering a robust and versatile method for the creation of biaryl and vinyl-substituted pyrazoles.[6][7] This palladium-catalyzed reaction between an organohalide and an organoboron compound is celebrated for its broad functional group tolerance and relatively mild reaction conditions.[8] Specifically, 4-iodopyrazoles are excellent substrates for this transformation due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to the palladium(0) catalyst.[9]

This comprehensive guide provides detailed application notes and a step-by-step protocol for the successful Suzuki-Miyaura coupling of 1,5-diethyl-4-iodo-1H-pyrazole, a representative substituted pyrazole, with a variety of boronic acids. The causality behind experimental choices, troubleshooting strategies, and optimization workflows are discussed to empower researchers in their synthetic efforts.

The Catalytic Heart of the Reaction: Unraveling the Suzuki-Miyaura Mechanism

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[10][11] Understanding this mechanism is fundamental to troubleshooting and optimizing the reaction. The three key steps are oxidative addition, transmetalation, and reductive elimination.[6][11]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl or heteroaryl halide (in this case, 1,5-diethyl-4-iodo-1H-pyrazole) to a coordinatively unsaturated Pd(0) complex. This step, often the rate-determining step, forms a square planar Pd(II) intermediate. The reactivity of the halide follows the order I > Br > Cl.[11][12]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron species to the palladium(II) center. A crucial aspect of this step is the activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate complex, which then facilitates the transfer of the organic moiety to the palladium center.[6][13]

  • Reductive Elimination: The final step in the catalytic cycle is the reductive elimination of the two organic groups from the Pd(II) complex to form the desired C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[10][14]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OR)₂ + Base PdII_Diaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R¹-R² BiarylProduct 1,5-diethyl-4-aryl-1H-pyrazole (R¹-R²) ArylHalide 1,5-diethyl-4-iodo-1H-pyrazole (R¹-X) BoronicAcid Arylboronic Acid (R²-B(OH)₂)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 1,5-diethyl-4-iodo-1H-pyrazole

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 1,5-diethyl-4-iodo-1H-pyrazole with a representative arylboronic acid. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.

Materials and Reagents:

  • 1,5-diethyl-4-iodo-1H-pyrazole

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Degassed water (if using an aqueous base solution)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Magnetic stirrer and stir bar

  • Inert gas supply (nitrogen or argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Reaction Parameter Summary Table:

ParameterRecommended Value/ChoiceRationale
Aryl Halide 1,5-diethyl-4-iodo-1H-pyrazoleThe C-I bond is highly reactive towards oxidative addition.
Boronic Acid 1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the iodo-pyrazole.
Palladium Catalyst 1-5 mol%Lower catalyst loadings are desirable for cost-effectiveness.
Ligand (if using Pd(II)) 2-10 mol%Buchwald ligands (e.g., SPhos, XPhos) are often effective for challenging substrates.[15]
Base 2-3 equivalentsEnsures efficient formation of the boronate species for transmetalation.[16]
Solvent Anhydrous and degassedPrevents catalyst deactivation and unwanted side reactions.
Temperature 80-120 °CSufficient thermal energy is typically required to drive the reaction to completion.
Reaction Time 2-24 hoursMonitored by TLC or LC-MS for reaction completion.

Step-by-Step Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add 1,5-diethyl-4-iodo-1H-pyrazole (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., 1,4-dioxane) to the reaction vessel via syringe. If using an aqueous base, add the degassed water at this stage.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of any dissolved oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid.[10]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,5-diethyl-4-aryl-1H-pyrazole.[8]

Troubleshooting and Optimization: A Scientist's Guide to Success

Even with a robust protocol, challenges can arise in Suzuki-Miyaura couplings. The following section provides insights into common issues and a logical workflow for optimization.

Common Problems and Solutions:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst is not old or degraded. If using a Pd(II) precatalyst, ensure the ligand is present in the correct ratio.

    • Insufficient Degassing: Oxygen can deactivate the catalyst.[10] Repeat the degassing procedure meticulously.

    • Poor Base Solubility or Activity: The choice of base is critical.[16] If using an anhydrous base like K₃PO₄, a small amount of water may be beneficial.[17] Consider screening different bases (e.g., Cs₂CO₃, K₃PO₄, Na₂CO₃).

    • Low Reaction Temperature: Some sterically hindered or electronically deactivated substrates may require higher temperatures.

  • Side Reactions:

    • Homo-coupling of Boronic Acid: This is often due to the presence of oxygen or Pd(II) species at the start of the reaction.[10] Thorough degassing and the use of a Pd(0) source can mitigate this.

    • Protodeboronation: The boronic acid can be cleaved to the corresponding arene. This can be more prevalent with certain boronic acids and can be influenced by the solvent and base.

    • Hydrodehalogenation: The iodo-pyrazole can be reduced to the corresponding pyrazole. This can be more pronounced with certain catalysts and reaction conditions.[12]

Optimization Workflow:

A systematic approach to optimization is crucial when standard conditions are suboptimal. The following workflow can guide your efforts.

Optimization_Workflow Start Initial Reaction Unsuccessful Check_Reagents Verify Reagent Quality and Purity Start->Check_Reagents Screen_Base Screen Different Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) Check_Reagents->Screen_Base Screen_Solvent Screen Different Solvents (Dioxane, Toluene, DMF) Screen_Base->Screen_Solvent Screen_Catalyst Screen Different Catalyst/Ligand Systems (e.g., Buchwald Ligands) Screen_Solvent->Screen_Catalyst Vary_Temp Vary Reaction Temperature Screen_Catalyst->Vary_Temp Vary_Temp->Start Re-evaluate Successful Successful Coupling Vary_Temp->Successful

Figure 2: A logical workflow for optimizing the Suzuki-Miyaura coupling reaction.

Conclusion

The Suzuki-Miyaura coupling of 1,5-diethyl-4-iodo-1H-pyrazole is a powerful and reliable method for the synthesis of functionalized pyrazole derivatives, which are of high value in drug discovery and development. By understanding the underlying mechanism, carefully selecting reaction parameters, and employing a systematic approach to troubleshooting and optimization, researchers can efficiently generate diverse libraries of pyrazole-containing compounds for biological evaluation.

References

  • Pro Progressio Alapítvány. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • National Institutes of Health. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs.
  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling.
  • TCI Chemicals. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Wikipedia. Suzuki reaction.
  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Myers Group, Harvard University. The Suzuki Reaction.
  • ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples.
  • Sigma-Aldrich. Buchwald Phosphine Ligands for Cross Coupling.
  • Reddit. Diagnosing issues with a failed Suzuki coupling?.
  • National Institutes of Health. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”.
  • BenchChem. Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
  • University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Life Chemicals. Original Functionalized Pyrazoles For Drug Discovery | Building Blocks.
  • Merck Millipore. Buchwald Phosphine Ligands.
  • MDPI. Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review.
  • MDPI. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”.

Sources

Application

Application Notes and Protocols for Sonogashira Coupling of 4-Iodopyrazoles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 4-Alkynylpyrazoles in Medicinal Chemistry The pyrazole motif is a cornerstone in modern drug discovery, appearing...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Alkynylpyrazoles in Medicinal Chemistry

The pyrazole motif is a cornerstone in modern drug discovery, appearing in a multitude of approved therapeutics. Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold. The introduction of an alkynyl group at the C4-position of the pyrazole ring via the Sonogashira coupling reaction unlocks vast chemical space, enabling the synthesis of novel compounds with significant potential as kinase inhibitors, GPCR modulators, and other targeted therapies.[1][2] 4-Iodopyrazoles are ideal starting materials for this transformation due to the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions.[2]

This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful Sonogashira coupling of 4-iodopyrazoles. It is designed to equip researchers with the foundational knowledge and practical insights necessary to navigate this powerful synthetic transformation.

Mechanistic Overview: The Dual Catalytic Cycle

The Sonogashira coupling reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][3] The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst, operating through two interconnected catalytic cycles.[4]

A simplified representation of the generally accepted mechanism is as follows:

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 4-iodopyrazole, forming a Pd(II) intermediate.

    • Transmetalation: The Pd(II) complex receives the alkynyl group from the copper acetylide (generated in the copper cycle). This is often the rate-determining step.[4]

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 4-alkynylpyrazole product and regenerate the active Pd(0) catalyst.

  • Copper Cycle:

    • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

    • Deprotonation: In the presence of a base, the acidic terminal proton of the alkyne is removed, forming a copper acetylide intermediate. This intermediate is then transferred to the palladium center.

Sonogashira_Mechanism Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Pd(II)Complex L₂Pd(II)(Py-I)(X) OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation DiorganoPd(II) L₂Pd(II)(Py)(C≡CR) Transmetalation->DiorganoPd(II) RedElim Reductive Elimination DiorganoPd(II)->RedElim RedElim->Pd(0)L2 Regenerated Catalyst Product 4-Alkynylpyrazole RedElim->Product Cu(I)X Cu(I)X PiComplex π-Alkyne Complex Cu(I)X->PiComplex R-C≡C-H CuAcetylide Copper Acetylide (Cu-C≡CR) PiComplex->CuAcetylide Deprotonation CuAcetylide->Transmetalation Base Base Iodopyrazole 4-Iodopyrazole Iodopyrazole->OxAdd

Caption: Dual catalytic cycles of the Sonogashira coupling.

Key Reaction Parameters for 4-Iodopyrazoles

The success of the Sonogashira coupling of 4-iodopyrazoles hinges on the careful selection of several key parameters.

Palladium Catalyst and Ligands

The choice of the palladium source is critical for achieving high yields.[5] While numerous palladium catalysts can effect the transformation, some are more commonly employed and offer distinct advantages.

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride): This is a robust, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. It is a reliable choice for a wide range of substrates and is often a good starting point for optimization.[4][6][7]

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This is an active Pd(0) catalyst that does not require in situ reduction. However, it can be more sensitive to air and moisture than its Pd(II) counterparts.[4][5]

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): This is another common Pd(0) source that is often used in combination with phosphine ligands.[5]

Ligand Selection: For challenging substrates or to improve catalyst stability and activity, the addition of a phosphine ligand can be beneficial. Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination.

Copper(I) Co-catalyst: To Use or Not to Use?

The role of the copper(I) co-catalyst, typically CuI, is to facilitate the deprotonation of the alkyne and accelerate the transmetalation step.[2]

  • Copper-Catalyzed Conditions: The classic Sonogashira protocol includes a catalytic amount of CuI.[2] This generally allows for milder reaction conditions (e.g., lower temperatures) and is effective for a broad scope of substrates.[1] However, the presence of copper can promote the undesirable homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[4][8]

  • Copper-Free Conditions: To circumvent the issue of Glaser homocoupling, copper-free Sonogashira protocols have been developed.[1][9] These reactions often require a stronger base, higher temperatures, or more specialized palladium catalysts and ligands to achieve comparable efficiency.[10] For substrates prone to homocoupling or when metal contamination is a concern, copper-free conditions are a valuable alternative.

The Crucial Role of the Base

The base is essential for neutralizing the hydrogen iodide generated during the reaction and for the deprotonation of the terminal alkyne.[3]

  • Amine Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are commonly used as both the base and, in some cases, the solvent.[6] They are generally effective, but their basicity might not be sufficient for less acidic alkynes in copper-free systems.

  • Inorganic Bases: Stronger inorganic bases like K₂CO₃, Cs₂CO₃, or TBAF can be employed, particularly in copper-free protocols.[7]

Solvent Selection

The choice of solvent can significantly impact the solubility of the reactants and the reaction rate.

  • Amine Solvents: As mentioned, Et₃N can serve as both the base and solvent.

  • Aprotic Polar Solvents: N,N-Dimethylformamide (DMF) and tetrahydrofuran (THF) are excellent choices that can solvate the catalyst and reagents effectively.[6][11]

  • Aprotic Nonpolar Solvents: Toluene and dioxane are also viable options, often used in combination with an amine base.[11]

It is imperative that all solvents are anhydrous and thoroughly degassed to prevent catalyst deactivation and unwanted side reactions.[8]

Optimized Reaction Conditions: A Comparative Overview

The optimal conditions for the Sonogashira coupling of 4-iodopyrazoles can vary depending on the specific substrates. The following table summarizes typical starting points for optimization.

ParameterCondition A: Classic Copper-CatalyzedCondition B: Copper-FreeRationale & Considerations
4-Iodopyrazole 1.0 equiv1.0 equivThe limiting reagent.
Terminal Alkyne 1.1 - 1.5 equiv1.1 - 1.5 equivA slight excess is used to drive the reaction to completion.
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Pd(OAc)₂ (2-5 mol%) with a ligand like XPhos (4-10 mol%)The choice of catalyst and ligand is crucial for copper-free systems.[10]
Copper Co-catalyst CuI (1-10 mol%)NoneThe defining difference between the two protocols.[8]
Base Et₃N or DIPEA (2-3 equiv)K₂CO₃ or Cs₂CO₃ (2-3 equiv)A stronger base is often required in the absence of copper.
Solvent DMF, THF, or TolueneDMF or DioxaneMust be anhydrous and degassed.[8]
Temperature Room Temperature to 80 °C80 - 120 °CCopper-free reactions often require higher temperatures.[10]
Atmosphere Inert (N₂ or Ar)Inert (N₂ or Ar)Essential to prevent catalyst deactivation and Glaser coupling.[8]

Detailed Experimental Protocols

Protocol A: General Procedure for Copper-Catalyzed Sonogashira Coupling

This protocol provides a general starting point for the coupling of a 4-iodopyrazole with a terminal alkyne using a classic copper-catalyzed system.[6]

Materials:

  • 4-Iodopyrazole derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N) (3 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 4-iodopyrazole, the terminal alkyne, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous, degassed solvent, followed by triethylamine.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol_Workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup add_solids Add 4-Iodopyrazole, Alkyne, PdCl₂(PPh₃)₂, and CuI setup->add_solids add_liquids Add Degassed Solvent and Triethylamine add_solids->add_liquids react Stir at RT or Heat (50-80 °C) add_liquids->react monitor Monitor by TLC/LC-MS react->monitor Reaction in Progress monitor->react Incomplete workup Aqueous Workup: Dilute, Wash, Dry monitor->workup Complete purify Purify by Column Chromatography workup->purify end End purify->end

Caption: Experimental workflow for Sonogashira coupling.

Protocol B: General Procedure for Copper-Free Sonogashira Coupling

This protocol is adapted for situations where alkyne homocoupling is a significant issue.

Materials:

  • 4-Iodopyrazole derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(OAc)₂ (0.03 equiv)

  • XPhos (0.06 equiv)

  • K₂CO₃ (2.5 equiv)

  • Anhydrous, degassed DMF

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the 4-iodopyrazole, terminal alkyne, Pd(OAc)₂, XPhos, and K₂CO₃.

  • Add the anhydrous, degassed DMF.

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with an aqueous workup and purification as described in Protocol A.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (air/moisture exposure).2. Insufficient degassing.3. Low reaction temperature.1. Use fresh, high-quality catalyst and ensure an inert atmosphere.2. Thoroughly degas solvents (e.g., freeze-pump-thaw cycles).[8]3. Increase the reaction temperature, especially for less reactive substrates.[10]
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen.2. High concentration of copper catalyst.1. Improve inert atmosphere techniques.[8]2. Reduce the amount of CuI or switch to a copper-free protocol.[8]
Hydrodehalogenation of 4-Iodopyrazole 1. Presence of a hydride source (e.g., alcohol solvent).2. Base-mediated decomposition.1. Switch to an aprotic solvent like DMF, THF, or toluene.[8]2. Use a weaker or less coordinating base.
Formation of Dark Precipitate (Palladium Black) 1. Catalyst decomposition.2. High reaction temperature.1. Use a stabilizing ligand for the palladium catalyst.2. Lower the reaction temperature.

Conclusion

The Sonogashira coupling of 4-iodopyrazoles is a highly effective and versatile method for the synthesis of 4-alkynylpyrazoles, which are of significant interest in drug discovery. By understanding the underlying mechanism and carefully controlling the key reaction parameters—catalyst, copper co-catalyst, base, and solvent—researchers can reliably achieve high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful application of this important transformation.

References

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). PMC. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). PMC. Available at: [Link]

  • Optimization of the Sonogashira coupling of 4-bromo-3-.... (n.d.). ResearchGate. Available at: [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). De Gruyter. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). ACS Publications. Available at: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. Available at: [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing. Available at: [Link]

  • Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. (2010). ACS Publications. Available at: [Link]

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. (2020). ACS Publications. Available at: [Link]

  • Sonogashira troubleshooting help needed. (2020). Reddit. Available at: [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (n.d.). Available at: [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (2016). ResearchGate. Available at: [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. (2006). Organic Chemistry Portal. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,5-diethyl-4-iodo-1H-pyrazole

Introduction: The Strategic Importance of 4-Aminopyrazoles in Modern Drug Discovery The pyrazole nucleus is a cornerstone pharmacophore in medicinal chemistry, integral to the structure of numerous FDA-approved therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Aminopyrazoles in Modern Drug Discovery

The pyrazole nucleus is a cornerstone pharmacophore in medicinal chemistry, integral to the structure of numerous FDA-approved therapeutics exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1] The functionalization of the pyrazole scaffold, particularly at the C4-position with an amino group, unlocks vast chemical space for the development of novel drug candidates. These 4-aminopyrazole derivatives are pivotal intermediates in the synthesis of targeted therapies, such as kinase inhibitors.[1]

The Buchwald-Hartwig amination stands as a transformative cross-coupling reaction in organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[2] This palladium-catalyzed reaction offers significant advantages over traditional methods, including broader substrate scope and greater functional group tolerance, making it an indispensable tool for medicinal chemists.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to a specific and highly relevant substrate: 1,5-diethyl-4-iodo-1H-pyrazole. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven protocol, and offer insights into optimization and troubleshooting.

Physicochemical Properties of 1,5-diethyl-4-iodo-1H-pyrazole

PropertyEstimated ValueRationale/Reference Compounds
Molecular Formula C₇H₁₁IN₂Based on chemical structure
Molecular Weight 250.08 g/mol Calculated from molecular formula
Appearance Off-white to pale yellow solidGeneral observation for similar iodo-pyrazoles[1]
Solubility Soluble in organic solvents (e.g., DMF, DMSO, toluene, dioxane, chlorinated solvents)General solubility of pyrazole derivatives[1]
Reactivity The C-I bond is highly susceptible to palladium-catalyzed cross-coupling reactions.The carbon-iodine bond is the most reactive of the halo-pyrazoles in oxidative addition.[4]

Synthesis of 1,5-diethyl-4-iodo-1H-pyrazole: A Two-Step Approach

A reliable synthesis of the title compound can be adapted from established procedures for similar pyrazoles.[1] The synthesis involves a two-step sequence: the initial formation of the pyrazole ring followed by iodination at the C4-position.

Step 1: Synthesis of 1,5-diethyl-1H-pyrazole

This step involves the condensation of ethylhydrazine with 3,5-heptanedione.

  • Materials: Ethylhydrazine oxalate, 3,5-heptanedione, sodium hydroxide, water, dichloromethane.

  • Procedure:

    • To a solution of ethylhydrazine oxalate (1.0 eq) in water, add a solution of sodium hydroxide (2.0 eq) in water at 0 °C.

    • To this solution, add 3,5-heptanedione (1.0 eq) dropwise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Extract the mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1,5-diethyl-1H-pyrazole.

Step 2: Iodination of 1,5-diethyl-1H-pyrazole

Direct iodination of the pyrazole at the electron-rich C4-position is achieved using an electrophilic iodine source.

  • Materials: 1,5-diethyl-1H-pyrazole, N-Iodosuccinimide (NIS), acetonitrile.

  • Procedure:

    • Dissolve 1,5-diethyl-1H-pyrazole (1.0 eq) in acetonitrile.

    • Add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with dichloromethane, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford 1,5-diethyl-4-iodo-1H-pyrazole.

The Buchwald-Hartwig Amination: Mechanism and Key Parameters

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[5] Understanding this mechanism is crucial for rational optimization and troubleshooting.

The Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-I + Pd(0)L) Pd(0)L->Oxidative_Addition Ar-I Pd(II)_Complex Ar-Pd(II)-I(L) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange (Amine Coordination) Pd(II)_Complex->Ligand_Exchange R-NH2, Base Amido_Complex Ar-Pd(II)-NHR(L) Ligand_Exchange->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NHR (Product) Reductive_Elimination->Product

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Key Experimental Parameters:

  • Palladium Precatalyst: Both Pd(0) and Pd(II) sources can be used. Pd(II) precatalysts, such as Pd(OAc)₂, require in-situ reduction, often by the amine or phosphine ligand.[5] Pd(0) sources, like Pd₂(dba)₃, are also commonly employed. For reproducibility, the use of well-defined precatalysts is often preferred.[6]

  • Ligand: The choice of phosphine ligand is critical for success. For electron-rich heteroaryl halides like iodopyrazoles, bulky, electron-rich phosphine ligands are generally required to promote the reductive elimination step and prevent catalyst decomposition.[7] Ligands such as tBuDavePhos have shown promise in the amination of 4-halopyrazoles.[4]

  • Base: A base is required to deprotonate the amine, facilitating its coordination to the palladium center.[8] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used. For substrates with base-sensitive functional groups, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ can be employed, though this may necessitate higher reaction temperatures.[9]

  • Solvent: The choice of solvent can significantly impact the reaction. Aprotic, non-polar solvents like toluene, xylene, or dioxane are commonly used. It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.

Detailed Experimental Protocol: Buchwald-Hartwig Amination of 1,5-diethyl-4-iodo-1H-pyrazole with Morpholine

This protocol provides a starting point for the amination of 1,5-diethyl-4-iodo-1H-pyrazole with a representative secondary amine, morpholine.

Materials and Reagents:

  • 1,5-diethyl-4-iodo-1H-pyrazole (1.0 eq)

  • Morpholine (1.2 eq)

  • Pd₂(dba)₃ (2 mol%)

  • tBuDavePhos (4 mol%)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous, degassed toluene

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add 1,5-diethyl-4-iodo-1H-pyrazole, tBuDavePhos, Pd₂(dba)₃, and sodium tert-butoxide.

  • Reagent Addition: Evacuate and backfill the vessel with the inert gas (repeat three times). Add anhydrous, degassed toluene via syringe, followed by the addition of morpholine.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(1,5-diethyl-1H-pyrazol-4-yl)morpholine.

Optimization and Troubleshooting

The success of the Buchwald-Hartwig amination can be sensitive to various parameters. A systematic approach to optimization is often necessary.

Table of Key Optimization Parameters:

ParameterInitial ConditionVariation and Rationale
Ligand tBuDavePhosScreen other bulky phosphine ligands (e.g., XPhos, RuPhos) to improve yield and reaction time.[7]
Base NaOtBuIf side reactions or substrate degradation occur, consider weaker bases like Cs₂CO₃ or K₃PO₄, potentially with an increase in temperature.[9]
Solvent TolueneDioxane or xylene can be trialed. For challenging couplings, a more polar aprotic solvent like DMF may be beneficial, but care must be taken as it can be difficult to remove.
Temperature 100 °CFor sluggish reactions, the temperature can be increased to 120 °C. Microwave irradiation can also be employed to accelerate the reaction.[4]
Catalyst Loading 2 mol% Pd₂(dba)₃If the reaction is slow or incomplete, the catalyst loading can be increased to 5 mol%.

Troubleshooting Decision Tree

Troubleshooting Start Low or No Product Formation Check_Reagents Verify Reagent Purity and Inert Atmosphere Start->Check_Reagents Side_Products Side Product Formation Observed Start->Side_Products Screen_Ligands Screen Different Ligands (e.g., XPhos, RuPhos) Check_Reagents->Screen_Ligands Reagents OK Vary_Base Vary Base (e.g., Cs2CO3, K3PO4) Screen_Ligands->Vary_Base Increase_Temp Increase Temperature or Use Microwave Vary_Base->Increase_Temp Success Successful Reaction Increase_Temp->Success Dehalogenation Dehalogenation of Starting Material? Side_Products->Dehalogenation Lower_Temp Lower Reaction Temperature Dehalogenation->Lower_Temp No Optimize_Ligand Optimize Ligand to Promote Reductive Elimination Dehalogenation->Optimize_Ligand Yes Weaker_Base Use a Weaker Base Lower_Temp->Weaker_Base Weaker_Base->Success Optimize_Ligand->Success

Sources

Technical Notes & Optimization

Troubleshooting

purification methods for 1,5-diethyl-4-iodo-1H-pyrazole

Technical Support Center: Advanced Chemical Purification Guide Article ID: KB-PYRZ-4I-005 Subject: Purification Protocols for 1,5-Diethyl-4-iodo-1H-pyrazole Status: Verified | Last Updated: 2026-02-04 Executive Summary T...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Chemical Purification Guide Article ID: KB-PYRZ-4I-005 Subject: Purification Protocols for 1,5-Diethyl-4-iodo-1H-pyrazole Status: Verified | Last Updated: 2026-02-04

Executive Summary

This guide addresses the purification of 1,5-diethyl-4-iodo-1H-pyrazole , a critical intermediate often used in Suzuki-Miyaura and Sonogashira cross-coupling reactions. High purity (>98%) is essential to prevent catalyst poisoning by residual iodinating agents or regioisomeric impurities (1,3-diethyl isomers) that can lead to off-target structural analogs in downstream drug discovery.

Part 1: Troubleshooting & FAQs

Q1: I am seeing two close spots on my TLC. Is this the 1,3-isomer, and how do I remove it? A: Yes, this is the most common impurity. The synthesis of 1,5-disubstituted pyrazoles often produces 1,3-isomers as minor byproducts due to the regioselectivity limits of the hydrazine condensation step.

  • Diagnosis: 1,5-isomers typically exhibit different dipole moments compared to 1,3-isomers due to the steric proximity of the N1 and C5 substituents.

  • Solution: These isomers are best separated via Flash Column Chromatography using a shallow gradient. If the spots are overlapping (

    
    ), switch from a standard Hexane/Ethyl Acetate system to a Dichloromethane (DCM)/Methanol  or Toluene/Acetone  system to exploit different selectivity interactions with the silica.
    

Q2: My product is an oil, but literature suggests similar iodopyrazoles are solids. How do I induce crystallization? A: 1,5-diethyl-4-iodo-1H-pyrazole has a lower melting point than its dimethyl analogs (e.g., 4-iodo-1,5-dimethyl-1H-pyrazole, mp ~108°C) due to the increased rotational freedom of the ethyl chains. It may persist as a supercooled oil.

  • Technique: Use a "seed and scratch" method. Dissolve the oil in a minimum amount of warm Hexane (or Pentane). Cool to -20°C. If no solid forms, scratch the inner glass surface with a spatula to provide nucleation sites.

  • Alternative: If it remains an oil, ensure all residual solvent (especially EtOAc) is removed under high vacuum (< 1 mbar) for at least 4 hours, as solvent traces significantly depress the melting point.

Q3: The product has a reddish/brown tint. Is it decomposing? A: The color indicates free iodine (


), formed either from unquenched iodinating reagents (NIS or 

) or oxidative deiodination during storage.
  • Immediate Action: Re-dissolve the compound in an organic solvent (e.g., DCM) and wash with 10% Sodium Thiosulfate (

    
    )  solution. The aqueous layer will turn clear as iodine is reduced to iodide.
    
  • Prevention: Store the purified compound in amber vials under Argon at -20°C to prevent photolytic C-I bond cleavage.

Part 2: Detailed Purification Protocols

Method A: Flash Column Chromatography (Primary Purification)

Best for: Removing unreacted starting material and regioisomers.

Materials:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

Protocol:

  • Sample Loading: Dissolve the crude oil in a minimum volume of DCM. Add silica gel (mass ratio 1:2 sample:silica) and evaporate to dryness to create a "dry load" powder. This prevents band broadening.[1]

  • Gradient Setup:

    • 0–5 min: 100% Hexanes (Elutes non-polar impurities).

    • 5–20 min: 0%

      
       10% EtOAc in Hexanes.
      
    • 20–40 min: Hold at 10% EtOAc (Target compound typically elutes here).

    • 40+ min: Flush with 50% EtOAc to remove polar byproducts (succinimide residues if NIS was used).

  • Detection: Monitor at 254 nm. The iodo-pyrazole chromophore is distinct.

Method B: Recrystallization (Polishing Step)

Best for: High-purity requirements (>99%) for crystallography or kinetics studies.

Solvent System: Hexane / Ethyl Acetate (95:5) Protocol:

  • Place the crude solid/oil in a flask.

  • Add Hexane just enough to cover the substance. Heat to 50°C (do not boil aggressively to avoid iodine loss).

  • Add EtOAc dropwise until the solution becomes clear.

  • Remove from heat and wrap the flask in cotton/foil to allow slow cooling to room temperature over 2 hours.

  • Transfer to a fridge (4°C) overnight.

  • Filter the resulting needles/prisms and wash with cold (-20°C) Hexane.

Part 3: Quantitative Data & Properties

Table 1: Physicochemical Profile & Solubility

PropertyValue / DescriptionNotes
Molecular Formula

Molecular Weight 264.08 g/mol
Appearance Pale yellow solid or viscous oilColor darkens upon light exposure.
Solubility (High) DCM, DMSO, Methanol, EtOAcSuitable for reaction solvents.
Solubility (Low) Water, Cold HexanesSuitable for workup/precipitation.
TLC

~0.4 (9:1 Hexane:EtOAc)1,3-isomer typically has

.

Part 4: Process Visualization

The following diagram illustrates the logical workflow for purifying the crude reaction mixture after iodination.

PurificationWorkflow Start Crude Reaction Mixture (Post-Iodination) Quench Quench: Sat. Na2S2O3 (Removes excess I2) Start->Quench Stop Reaction Extract Extraction: DCM/Water (Isolate Organics) Quench->Extract Biphasic Separation Dry Drying: MgSO4 + Filtration Extract->Dry Remove Water Decision State of Matter? Dry->Decision Flash Flash Chromatography (Gradient: Hex/EtOAc) Decision->Flash Oil / Impure Solid Cryst Recrystallization (Solvent: Hexane/EtOAc) Decision->Cryst Solid (>90% purity) Flash->Cryst Optional Polishing Pure Final Product (1,5-diethyl-4-iodo-1H-pyrazole) Flash->Pure Evaporation Cryst->Pure Filtration

Figure 1: Decision tree for the purification of 4-iodopyrazoles, prioritizing removal of oxidative impurities before isomer separation.

References

  • PubChem. (2025).[2][3][4] 4-Iodo-1,5-dimethyl-1H-pyrazole Compound Summary. National Library of Medicine. [Link]

  • Sielc Technologies. (2018).[5] Separation of 4-Iodopyrazole on Newcrom R1 HPLC column. Application Notes. [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. [Link]

  • Rusak, V. et al. (2010). Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. Russian Journal of Applied Chemistry. [Link]

Sources

Optimization

troubleshooting oxidative addition of Pd to sterically hindered pyrazoles

Technical Support Center: Advanced Catalysis Division Ticket ID: #OA-PYR-404 Subject: Troubleshooting Oxidative Addition of Pd to Sterically Hindered Pyrazoles Status: Open Assigned Specialist: Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Catalysis Division Ticket ID: #OA-PYR-404 Subject: Troubleshooting Oxidative Addition of Pd to Sterically Hindered Pyrazoles Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "N-Coordination" Trap

Welcome to the technical support interface. You are likely here because your cross-coupling reaction involving a sterically hindered halopyrazole has stalled or failed.

The Core Problem: Pyrazoles present a unique "Trojan Horse" challenge to Palladium catalysis. While you are trying to force Oxidative Addition (OA) at the Carbon-Halogen (C-X) bond, the pyrazole nitrogen (N2) often acts as a better ligand than your substrate.

  • The Decoy: The basic nitrogen coordinates to Pd(II), forming a stable, unreactive complex (Catalyst Poisoning).

  • The Wall: Steric bulk at the C3/C5 positions physically blocks the Pd(0) from accessing the C-X bond.

To solve this, we must shift the equilibrium from N-binding (poisoning) to C-insertion (productive OA).

Part 1: The Hardware – Catalyst & Ligand Selection

The standard "mix and pray" approach with Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ will fail here. You require a catalyst system that enforces a monoligated 12-electron Pd(0) species .

Recommended Ligand Architecture
Ligand ClassSpecific RecommendationWhy it Works (Mechanism)Best For...
Dialkylbiaryl Phosphines tBuBrettPhos The extreme bulk of the t-butyl groups prevents the formation of PdL₂ species. It creates a highly reactive "pocket" that forces OA even on hindered substrates while sterically discouraging N-coordination.Unprotected aminopyrazoles; C-Cl bonds.
Dialkylbiaryl Phosphines XPhos / RuPhos Excellent transmetallation promotion, but also robust for OA. The isopropyl groups on the biaryl backbone stabilize the Pd(0) intermediate.General hindered pyrazoles; C-Br bonds.
NHC (Carbenes) PEPPSI-IPr The "Throw-Away" Ligand concept.[1] The pyridine ligand dissociates to reveal a bulky, electron-rich Pd-NHC center that is highly active for OA but resistant to N-poisoning.Extremely hindered substrates; Scale-up (Air stable).
Specialized tBuDavePhos Promotes coupling at C4 position of pyrazoles by destabilizing the resting state.C4-halopyrazoles with bulky N-protecting groups (e.g., Trityl).

Critical Insight: Do not use in-situ catalyst generation (mixing Pd(OAc)₂ + Ligand) if possible. Use Precatalysts (e.g., Pd-G3/G4 Buchwald precatalysts or PEPPSI). In-situ mixing often leaves free Pd species that get trapped by the pyrazole nitrogen before the ligand can bind.

Part 2: The Mechanics – Visualizing the Failure Mode

The following diagram illustrates the competition between the productive Oxidative Addition pathway and the destructive Catalyst Poisoning pathway.

OxidativeAddition Pd_Pre Pd(II) Precatalyst Pd_Active Active Species [L-Pd(0)] (12e-) Pd_Pre->Pd_Active Activation (Base/Heat) Poison_Complex DEAD END: Pd-N Coordination Complex (Catalyst Poisoning) Pd_Active->Poison_Complex Path A: N-Binding (Favored by small ligands) OA_Complex Oxidative Addition Complex [L-Pd(II)-Ar-X] Pd_Active->OA_Complex Path B: C-X Insertion (Favored by Bulky Ligands) Substrate Hindered Halo-Pyrazole Substrate->Poison_Complex Substrate->OA_Complex Product Cross-Coupled Product OA_Complex->Product Transmetallation & Reductive Elimination

Caption: Figure 1. The Kinetic Competition. Small ligands allow Path A (Poisoning). Bulky ligands (tBuBrettPhos/PEPPSI) sterically block Path A, forcing Path B (Productive OA).

Part 3: Standardized Screening Protocol

Use this self-validating protocol to troubleshoot stalled reactions.

Scope: Coupling of 3,5-dimethyl-4-chloropyrazole (Hindered/Deactivated) with an Aryl Boronic Acid.

Step 1: The "Activation" Check (Pre-run)

  • Reagent: Pd-PEPPSI-IPr (1-2 mol%) or tBuBrettPhos Pd G3 (1-2 mol%).

  • Solvent: Dioxane or t-Amyl Alcohol (Higher boiling points allow overcoming activation energy barriers).

  • Base: K₃PO₄ (2.0 equiv) for mild activation; LiHMDS (2.0 equiv) if deprotonation of the pyrazole NH is required to prevent catalyst binding.

Step 2: The Execution

  • Charge a vial with the halopyrazole (1.0 equiv), boronic acid (1.5 equiv), and Base inside a glovebox or under Argon flow.

  • Add the Precatalyst (solid).

  • Add anhydrous solvent (0.2 M concentration).

  • Seal and heat to 80°C .

  • Checkpoint: Check LCMS at 1 hour.

    • If <5% conversion: Increase temp to 110°C.

    • If Pd black precipitates: Your ligand is detaching. Switch to PEPPSI-IPr (more thermally stable).

Step 3: Handling the "Unprotected" NH If your pyrazole has a free NH, it will deprotonate and coordinate Pd.

  • Solution A: Use 2 equivalents of base (one to deprotonate the pyrazole, one for the Suzuki cycle).

  • Solution B: Pre-protect with THP (Tetrahydropyranyl) or SEM. This eliminates the N-coordination variable entirely.

Part 4: Troubleshooting FAQs

Q1: My reaction turns black immediately and yields are <10%. What happened? Diagnosis: "Palladium Black" formation indicates ligand dissociation. The Pd(0) clusters are aggregating because the ligand isn't holding them. Fix:

  • Your temperature might be too high for the chosen ligand.

  • Switch to PEPPSI-IPr. The NHC-Pd bond is significantly stronger than Phosphine-Pd bonds and resists thermal decomposition up to 120°C.

Q2: I see the starting material disappearing, but I'm getting dehalogenated product (H-Pyrazole) instead of coupled product. Diagnosis: This is "Protodehalogenation." The Oxidative Addition happened (Good!), but the Transmetallation failed. The Pd(II) intermediate grabbed a hydride (from solvent or base) and reductively eliminated. Fix:

  • Dry your solvents. Water is a proton source.

  • Switch Solvent: Avoid alcohols (isopropanol). Use Toluene or Dioxane.

  • Boost Transmetallation: Add a promoter like KF or water (trace amounts, paradoxically) if using boronic acids, or switch to XPhos , which is famous for accelerating the transmetallation step.

Q3: The reaction works for Bromo-pyrazole but fails completely for Chloro-pyrazole. Diagnosis: The C-Cl bond is stronger and requires a more electron-rich catalyst to force Oxidative Addition. Fix:

  • Switch ligand to tBuBrettPhos or AdBrettPhos . These are specifically designed for aryl chlorides.

  • Increase temperature to 100°C+.

  • Ensure you are using a Precatalyst (Pd-G3/G4). In-situ generation is rarely efficient enough for hindered chlorides.

Part 5: Logic Flow for Troubleshooting

TroubleshootingTree Start Start: Reaction Failed Check_SM Is Starting Material (SM) consumed? Start->Check_SM SM_Remains SM Remains (No Oxidative Addition) Check_SM->SM_Remains Yes SM_Gone SM Consumed Check_SM->SM_Gone No Check_Color Did Pd Black precipitate? SM_Remains->Check_Color Check_Prod What is the major byproduct? SM_Gone->Check_Prod Sol_Ligand Solution: Use Bulky/Rich Ligand (tBuBrettPhos / PEPPSI) Increase Temp Check_Color->Sol_Ligand No (Solution Clear/Red) Sol_Stab Solution: Ligand Dissociation. Switch to NHC (PEPPSI) or Lower Temp Check_Color->Sol_Stab Yes (Black Precipitate) Dehalo Protodehalogenation (H-Pyrazole) Check_Prod->Dehalo H-Pyrazole Homocouple Homocoupling Check_Prod->Homocouple Dimer Sol_Trans Solution: Transmetallation stalled. Switch solvent (No alcohols). Add KF. Dehalo->Sol_Trans Sol_Ox Solution: System Oxygenated. Degas solvents thoroughly. Homocouple->Sol_Ox

Caption: Figure 2.[1] Logic Flow for diagnosing failure modes based on crude LCMS data.

References

  • Buchwald, S. L., et al. (2014). "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, 16(17), 4442–4445.

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: An Air- and Water-Stable Catalyst for the Suzuki-Miyaura Coupling." Chemistry – A European Journal, 12(18), 4743–4748.

  • Hartwig, J. F., et al. (2019). "Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0)." Journal of the American Chemical Society, 141(49), 19505–19512.

  • Organ, M. G. (2019). "PEPPSI Catalysts Overview & Applications." Sigma-Aldrich Technical Guides.

Sources

Troubleshooting

removing palladium impurities from pyrazole coupling products

Status: Operational Ticket: Pd-Removal-Pyrazole-Coupling Assigned Specialist: Senior Application Scientist Introduction: The "Pyrazole Problem" Welcome to the technical support center. You are likely here because your Su...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket: Pd-Removal-Pyrazole-Coupling Assigned Specialist: Senior Application Scientist

Introduction: The "Pyrazole Problem"

Welcome to the technical support center. You are likely here because your Suzuki or Buchwald-Hartwig coupling involving a pyrazole scaffold has resulted in residual palladium levels exceeding 500 ppm, and standard washes are failing.

The Technical Reality: Pyrazoles are not just substrates; they are ligands.[1] The


 nitrogens in the pyrazole ring are excellent 

-donors.[1] Unlike simple aryl halides, pyrazoles coordinate to Pd(II) species, forming stable complexes that resist simple aqueous extraction or filtration.[1] To remove the metal, you must introduce a ligand with a higher affinity for Palladium than your product—a thermodynamic "tug-of-war" you must win.
Module 1: Diagnostic & Regulatory Assessment

Q: What is the hard limit for Palladium in my final API? A: Under ICH Q3D guidelines, Palladium is a Class 2B impurity.[1] The Permitted Daily Exposure (PDE) depends on the route of administration.[1][2][3]

Route of AdministrationPDE (µ g/day )Concentration Limit (10g daily dose)Concentration Limit (1g daily dose)
Oral 10010 ppm100 ppm
Parenteral 101 ppm10 ppm
Inhalation 10.1 ppm1 ppm

Note: If your intermediate is 3-4 steps away from the API, you typically aim for <500 ppm to prevent downstream catalyst poisoning, but for the final step, <10 ppm is the standard target.

Module 2: Solid-Phase Scavenging (The Gold Standard)

For pyrazoles, functionalized silica scavengers are superior to activated carbon because they rely on chemisorption (covalent binding) rather than physisorption.[1]

Q: Which scavenger should I choose for nitrogen-rich heterocycles? A: You cannot use weak scavengers.[1] You need high-affinity ligands.[1]

  • Si-Thiol (Mercaptopropyl): The baseline standard.[1] Good for Pd(II) and Pd(0).

  • Si-DMT (Dimercaptotriazine): Recommended for Pyrazoles. The triazine core mimics the pyrazole structure but offers superior chelation via sulfur.[1] It is more effective at stripping Pd from N-heterocycles than simple thiols.[1]

  • Si-TMT (Trimercaptotriazine): Similar to DMT but often used for highly distinct solubility profiles.[1]

Protocol: Batch Mode Scavenging

Use this protocol for reaction mixtures <100g.

  • Dissolution: Dissolve crude product in a "good" solvent (THF, EtOAc, or DMF).[1] Avoid alcohols if using silica backbones prone to hydrolysis (though most modern scavengers are stable).[1]

  • Loading: Add 4–8 equivalents of scavenger relative to the residual Pd content (not the product).

    • Calculation: If you have 1000 ppm Pd in 10g product

      
       10 mg Pd.[1]
      
  • Incubation: Stir at 50–60°C for 4 hours.

    • Why Heat? Pyrazole-Pd bonds are kinetically stable.[1] Heat increases the rate of ligand exchange.[1]

  • Filtration: Filter through a 0.45 µm pad (or Celite) to remove the silica.[1]

  • Analysis: Check Pd levels. If >50 ppm, repeat with a different scavenger class (e.g., switch from Thiol to DMT).

Visual Guide: Scavenger Selection Logic

ScavengerSelection Start Start: Residual Pd Analysis OxState Pd Oxidation State? Start->OxState Pd0 Pd(0) (Nanoparticles/Black) OxState->Pd0 Colloidal/Black Pd2 Pd(II) (Soluble Complex) OxState->Pd2 Homogeneous SiThiol Si-Thiol (General Purpose) Pd0->SiThiol If Carbon fails Carbon Activated Carbon (Darco KB-G) Pd0->Carbon Physisorption Solubility Solvent Compatibility Pd2->Solubility Solubility->SiThiol Standard Arenes SiDMT Si-DMT (High Affinity for Pyrazoles) Solubility->SiDMT N-Heterocycle Present (Pyrazole/Pyridine)

Figure 1: Decision matrix for selecting the appropriate scavenging agent based on oxidation state and substrate chemistry.

Module 3: Solution-Phase Extraction (Aqueous Workup)

If solid-phase scavengers are too expensive or unavailable, chelation extraction is the alternative.[1] Simple brine/water washes will fail for pyrazoles.[1]

Q: What is the "NAC" Protocol? A: N-Acetylcysteine (NAC) is a water-soluble ligand that out-competes pyrazoles for Pd.[1]

Protocol: The NAC/Ammonia Wash [4]

  • Preparation: Dissolve crude organic product in a water-immiscible solvent (DCM or EtOAc).

  • Chelation: Add an aqueous solution of N-Acetylcysteine (5-10 wt% relative to product) .

  • Stirring: Stir vigorously at 40°C for 1-2 hours . The solution may darken as Pd transfers to the aqueous phase.[1]

  • Basification (Critical): Cool to RT. Add aqueous Ammonia or NaHCO3 to adjust pH to ~8-9.[1]

    • Mechanism:[5][6][7][8] Deprotonation of the carboxylic acid on NAC prevents it from extracting into the organic layer, ensuring the Pd-NAC complex stays in the water.

  • Separation: Separate layers. The Pd is now in the aqueous waste.[1][4]

Module 4: Troubleshooting & FAQs

Q: I used Si-Thiol, but my product yield dropped by 20%. What happened? A: Your pyrazole might be basic enough to interact with the silanol groups on the silica backbone (non-specific binding).[1]

  • Fix: Use a scavenger with a "capped" silica backbone or switch to a polymer-based resin (e.g., MP-TMT) which has no acidic silanols. Alternatively, add 1% MeOH/Et3N to the elution solvent to desorb your product.[1]

Q: The Pd level plateaued at 200 ppm and won't go lower. A: You likely have a mix of Pd(II) and Pd(0) nanoparticles. Scavengers target Pd(II) well but struggle with bulk Pd(0) colloids.[1]

  • Fix: Perform a "Celite filtration" before scavenging to physically remove the nanoparticles.[1] Then, treat the filtrate with Si-DMT for the remaining soluble species.[1]

Q: Can I use TMT (Trimercaptotriazine) in the crystallization step? A: Yes. Adding the sodium salt of TMT (Na3TMT) during crystallization can precipitate Pd-TMT complexes.[1] However, you must ensure the Pd-TMT complex does not co-crystallize with your product. This requires hot filtration of the Pd-TMT precipitate before cooling the mother liquor to crystallize your pyrazole.[1]

Visual Guide: Troubleshooting Workflow

Troubleshooting Problem Issue Detected Type1 High Pd (>1000 ppm) Post-Workup Problem->Type1 Type2 Yield Loss (>10%) Problem->Type2 Action1 Filter over Celite (Remove Pd Black) Type1->Action1 Colloidal? Action3 Check pH of Wash (Ensure Deprotonation) Type1->Action3 Using NAC? Action4 Use Polymer Resin (Avoid Silanol Binding) Type2->Action4 Product Basic? Action2 Switch to Si-DMT (Stronger Chelation) Action1->Action2 Still High?

Figure 2: Troubleshooting logic for common remediation failures.

References
  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation, 2019.[1] Link

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions."[1] Advanced Synthesis & Catalysis, 2004, 346(8), 889–900.[1] Link

  • Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research."[1] Organic Process Research & Development, 2005, 9(2), 198–205. Link

  • SiliCycle Application Note. "SiliaMetS® Metal Scavengers: A Selection Guide." SiliCycle Inc., 2023.[1][8][9] Link

  • Phillips, S., et al. "Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams."[1][6] Johnson Matthey Technology Review, 2016, 60(4), 277-286.[6] Link

Sources

Optimization

stability of 1,5-diethyl-4-iodo-1H-pyrazole under basic conditions

Welcome to the technical support center for 1,5-diethyl-4-iodo-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the experimental nuances of this v...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,5-diethyl-4-iodo-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the experimental nuances of this versatile building block. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 1,5-diethyl-4-iodo-1H-pyrazole in drug discovery?

A1: 1,5-diethyl-4-iodo-1H-pyrazole is a valuable intermediate in medicinal chemistry, primarily utilized in carbon-carbon and carbon-heteroatom bond-forming reactions. The electron-rich nature of the pyrazole ring and the presence of the iodo-substituent at the 4-position make it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings. These reactions are instrumental in the synthesis of complex molecular architectures found in many biologically active compounds.

Q2: What is the expected solubility of this compound?

A2: 1,5-diethyl-4-iodo-1H-pyrazole is generally soluble in a range of common organic solvents, including but not limited to:

  • Halogenated solvents: Dichloromethane (DCM), Chloroform

  • Ethereal solvents: Tetrahydrofuran (THF), Diethyl ether

  • Polar aprotic solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN)

  • Aromatic hydrocarbons: Toluene, Benzene

It exhibits limited solubility in non-polar aliphatic hydrocarbons like hexanes and is poorly soluble in water.

Q3: How should I store 1,5-diethyl-4-iodo-1H-pyrazole to ensure its long-term stability?

A3: For optimal long-term stability, the compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at 2-8°C. This minimizes exposure to light, moisture, and atmospheric oxygen, which can potentially contribute to degradation over time.

Troubleshooting Guide: Stability Under Basic Conditions

A common challenge encountered when working with 1,5-diethyl-4-iodo-1H-pyrazole is its potential degradation under basic conditions, which are often required for cross-coupling reactions. The primary degradation pathway of concern is deiodination , leading to the formation of 1,5-diethyl-1H-pyrazole as a byproduct.

Issue 1: Observation of Deiodination Byproduct in Reaction Mixtures

Symptom: You observe a significant amount of the deiodinated byproduct, 1,5-diethyl-1H-pyrazole, in your reaction mixture by TLC, LC-MS, or NMR analysis.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solutions
Strong, Non-nucleophilic Base Strong bases, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), can deprotonate residual acidic protons in the reaction mixture or potentially interact with the pyrazole ring, leading to undesired side reactions.Opt for milder inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be considered.
Elevated Reaction Temperature High temperatures can provide the activation energy for deiodination, especially in the presence of a base and a transition metal catalyst.Optimize the reaction temperature. Start with milder conditions (e.g., room temperature or 50°C) and gradually increase if the reaction is sluggish. Consider using a lower boiling point solvent to naturally cap the reaction temperature.
Choice of Solvent Polar aprotic solvents like DMF and DMSO, while excellent for solubility, can sometimes promote dehalogenation pathways, particularly at elevated temperatures.[1]Toluene is often a good alternative solvent that can minimize dehalogenation.[1] Ethereal solvents like THF or 1,4-dioxane can also be suitable depending on the specific reaction.
Presence of Reductive Species Trace impurities in reagents or solvents can act as reducing agents, leading to the cleavage of the C-I bond.Ensure all reagents and solvents are of high purity and are appropriately dried and degassed.
Logical Flow for Troubleshooting Deiodination

G start Deiodination Observed base Evaluate Base Strength start->base temp Assess Reaction Temperature base->temp If strong base used, switch to milder base (e.g., K₂CO₃) solution Problem Resolved base->solution Switching to milder base resolved issue solvent Consider Solvent Effects temp->solvent If temperature is high, attempt reaction at lower temperature temp->solution Lowering temperature resolved issue purity Check Reagent/Solvent Purity solvent->purity If using DMF/DMSO, try Toluene/THF solvent->solution Changing solvent resolved issue purity->solution If impurities suspected, use purified reagents/solvents

Caption: A stepwise approach to troubleshooting deiodination.

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability Under Basic Conditions

This protocol provides a framework for systematically evaluating the stability of 1,5-diethyl-4-iodo-1H-pyrazole in the presence of various bases.

Materials:

  • 1,5-diethyl-4-iodo-1H-pyrazole

  • Selected base (e.g., K₂CO₃, Cs₂CO₃, Et₃N, NaOH)

  • Anhydrous solvent (e.g., Toluene, THF, DMF)

  • Internal standard (e.g., dodecane, naphthalene)

  • Reaction vials with septa

  • Stir bars

  • Heating block or oil bath

  • GC-MS or LC-MS for analysis

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 1,5-diethyl-4-iodo-1H-pyrazole and the internal standard in the chosen anhydrous solvent. A typical concentration would be 0.1 M of the pyrazole and 0.05 M of the internal standard.

  • Reaction Setup: To a series of reaction vials, add the desired amount of base (e.g., 2.0 equivalents relative to the pyrazole).

  • Initiation of Experiment: Add a measured volume of the stock solution to each vial, ensuring a consistent starting concentration.

  • Incubation: Place the vials in a heating block or oil bath at the desired temperature (e.g., 25°C, 50°C, 80°C).

  • Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot from each vial.

  • Quenching and Sample Preparation: Quench the aliquot with a dilute aqueous acid solution (e.g., 1 M HCl) and extract the organic components with a suitable solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and prepare for analysis.

  • Analysis: Analyze the samples by GC-MS or LC-MS to determine the ratio of 1,5-diethyl-4-iodo-1H-pyrazole to the internal standard and to quantify the formation of the deiodinated byproduct, 1,5-diethyl-1H-pyrazole.

Data Interpretation:

Plot the percentage of remaining 1,5-diethyl-4-iodo-1H-pyrazole against time for each condition (base and temperature). This will provide a clear visual representation of the compound's stability under the tested conditions.

Workflow for Stability Assessment

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_stock Prepare Stock Solution (Pyrazole + Internal Standard) initiate Add Stock Solution to Vials prep_stock->initiate setup_vials Aliquot Base into Vials setup_vials->initiate incubate Incubate at Desired Temperature initiate->incubate sample Take Time-Point Samples incubate->sample quench Quench and Extract sample->quench analyze Analyze by GC/LC-MS quench->analyze interpret Plot % Remaining vs. Time analyze->interpret

Caption: Experimental workflow for stability assessment.

Mechanistic Insights into Potential Degradation

The primary concern with 1,5-diethyl-4-iodo-1H-pyrazole under basic conditions is the potential for dehalogenation. While the C(sp²)-I bond is generally stable, certain base-mediated pathways can facilitate its cleavage.

Proton Abstraction: Although the pyrazole ring is aromatic, the protons on the ethyl groups, particularly those at the α-position, are weakly acidic. A very strong base could potentially lead to proton abstraction, generating a carbanionic species that might initiate decomposition, though this is less likely with common inorganic bases used in cross-coupling reactions.

Nucleophilic Attack: While less common for an electron-rich heterocycle, a strong nucleophilic base could potentially attack the iodine atom or the carbon to which it is attached, especially at elevated temperatures.

Reductive Deiodination: This is a more probable pathway, especially in the presence of trace metals or other reducing agents. The base can play a role in modulating the redox potential of the system.

References

  • N-Heterocyclic Olefins of Pyrazole and Indazole. American Chemical Society. (2025). [Link]

  • Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. PubMed Central. (2021). [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC - NIH. (2025). [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). [Link]

  • Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. NIH. (2025). [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. (2021). [Link]

  • Two types of deiodination mechanisms. ResearchGate. [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. (2025). [Link]

  • Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. ResearchGate. (2021). [Link]

  • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. MDPI. (2026). [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. (2025). [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Q Laboratories. [Link]

  • List of organic reactions. Wikipedia. [Link]

  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. PMC - NIH. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination. YouTube. (2025). [Link]

  • API Stability Studies: Protocol, Results, and Shelf Life Assignment. pharmaceutical laws. (2025). [Link]

  • 4,5-Dihydro-1H-pyrazole: an indispensable scaffold. PubMed. [Link]

  • Structure and Mechanism of Iodothyronine Deiodinases - What We Know, What We Don't Know, and What Would Be Nice to Know. PubMed. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • Solvent-dependent copper-catalyzed synthesis of pyrazoles under aerobic conditions. Nature. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. (2022). [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. [Link]

  • New insights into the structure and mechanism of iodothyronine deiodinases. ResearchGate. (2025). [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. (2023). [Link]

  • Synthesis of 4,5-Dihydro-3,4,4,5,5-pentasubstituted-n-Tos-1H-pyrazoles. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Regioselective Iodination of Pyrazoles

Diagnostic Hub: "Which Isomer Do I Have?" The most common support ticket we receive involves ambiguity between the C4-iodo and C5-iodo isomers. Because pyrazoles are electron-rich, the positions are electronically distin...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Hub: "Which Isomer Do I Have?"

The most common support ticket we receive involves ambiguity between the C4-iodo and C5-iodo isomers. Because pyrazoles are electron-rich, the positions are electronically distinct but often spectrally similar in 1D NMR if not carefully analyzed.

The Core Problem
  • C4-Iodination: The thermodynamic and kinetic preference for Electrophilic Aromatic Substitution (EAS).

  • C5-Iodination: typically requires lithiation (deprotonation of the most acidic proton) or specific directing groups.

  • The Trap: If you attempt C5-iodination via lithiation but allow the temperature to rise too quickly, the iodine can migrate to C4 via the Halogen Dance mechanism.

Analytical Decision Matrix

Use this flowchart to definitively assign your regiochemistry.

NMR_Decision_Tree Start Start: Crude Product Isolated H_NMR 1. Run 1H NMR (DMSO-d6 or CDCl3) Start->H_NMR Question1 Do you see a singlet aromatic proton? H_NMR->Question1 C4_H Proton is C4-H (Isomer is C5-Iodo) Shift: Typically ~6.5 - 7.0 ppm (Shielded by adjacent C-I) Question1->C4_H Upfield Signal C5_H Proton is C5-H (Isomer is C4-Iodo) Shift: Typically ~7.5 - 8.5 ppm (Deshielded by adjacent N) Question1->C5_H Downfield Signal Confirm 2. Confirmation via 2D NMR (NOESY/HMBC) C4_H->Confirm C5_H->Confirm NOE_Check NOE Correlation Check Confirm->NOE_Check Result_C5 NOE between N-Substituent and C5-I? (No H signal near N-group) CONFIRMED: C5-Iodo NOE_Check->Result_C5 No Cross Peak Result_C4 NOE between N-Substituent and C5-H? (Strong cross-peak) CONFIRMED: C4-Iodo NOE_Check->Result_C4 Strong Cross Peak

Caption: Figure 1. NMR Decision Matrix for assigning pyrazole regioisomers. The proximity of the C5 proton to the N-substituent is the primary NOE diagnostic.

Data Reference Table: Chemical Shift Trends

Note: Shifts are approximate and solvent-dependent (DMSO-d6 vs CDCl3).

FeatureC4-Iodo Isomer (Target: C4)C5-Iodo Isomer (Target: C5)
Remaining Proton C5-H C4-H
1H Shift (

)
Downfield (7.5 – 8.5 ppm) Deshielded by adjacent Nitrogen.Upfield (6.3 – 7.0 ppm) Shielded, lacks direct N-adjacency.
NOESY Signal Strong correlation between N-R group and C5-H.Weak/No correlation between N-R group and C4-H.
13C Shift (C-I) C4-I typically

55–65 ppm.
C5-I typically

80–95 ppm.

Pathway A: Targeting C4 (Electrophilic Substitution)

This is the "natural" reactivity of the pyrazole ring. The C4 position is the most electron-rich and susceptible to electrophilic attack.

Standard Protocol (High Reliability)

Reagents: N-Iodosuccinimide (NIS) or I2/Ceric Ammonium Nitrate (CAN). Solvent: Acetonitrile (MeCN) or DMF.

  • Dissolve: 1.0 eq of N-substituted pyrazole in MeCN (0.5 M).

  • Add: 1.1 eq of NIS.

  • Catalyst (Optional): If the substrate is electron-poor (e.g., has a CF3 group), add 5-10 mol% TFA or use the I2/CAN method [1].

  • Monitor: Stir at RT. Conversion is usually complete in <4 hours.

  • Workup: Quench with sat. aq. sodium thiosulfate (removes pink iodine color).

Troubleshooting C4 Iodination

Issue: Reaction is stalled (Low Conversion).

  • Cause: Electron-withdrawing groups (EWG) on the ring (e.g., -CF3, -NO2) deactivate the C4 position.

  • Fix: Switch to I2/CAN (Ceric Ammonium Nitrate) . The CAN acts as a Single Electron Transfer (SET) oxidant, generating a highly reactive iodonium radical cation species that overcomes deactivation [2].

Issue: Mixture of isomers.

  • Cause: Rare in EAS. Usually indicates the N-protecting group is labile or tautomerization is occurring (if N is unsubstituted).

  • Fix: Ensure the N-position is fixed with a stable group (Methyl, SEM, Aryl) before iodination.

Pathway B: Targeting C5 (Directed Lithiation)

This pathway fights the natural electronics of the ring. It relies on the acidity of the C5 proton (pKa ~30-35 depending on substitution) relative to C4.

The Protocol (Strict Control Required)

Reagents: n-Butyllithium (n-BuLi), Iodine (I2).[1][2] Solvent: Anhydrous THF.

  • Dry: Flame-dry glassware under Argon/Nitrogen.

  • Cool: Dissolve pyrazole in THF and cool to -78 °C .

  • Lithiate: Add n-BuLi (1.1 eq) dropwise. Crucial: Keep temp < -70 °C.

  • Wait: Stir for 30–60 mins at -78 °C to form the C5-lithio species.

  • Quench: Add I2 (1.2 eq, dissolved in THF) dropwise.

  • Warm: Allow to warm to RT slowly only after iodine addition is complete.

The "Halogen Dance" Trap

If you observe C4-iodo product from a lithiation reaction, you have likely triggered a Halogen Dance.

Mechanism:

  • If excess base is present or the quench is inefficient, a remaining lithiated species can deprotonate the C4-H of an already iodinated molecule.

  • The iodine migrates from C5 to C4 to relieve steric strain or move to the thermodynamically stable position.

Halogen_Dance_Mechanism Substrate N-Substituted Pyrazole Lithiation 1. n-BuLi, -78°C (Kinetic Control) Substrate->Lithiation C5_Li C5-Lithio Species Lithiation->C5_Li Iodine_Add 2. Add I2 C5_Li->Iodine_Add C5_Iodo C5-Iodo Pyrazole (Desired Product) Iodine_Add->C5_Iodo Dance_Trigger Excess Base / Warm Temp C5_Iodo->Dance_Trigger Instability Migration Halogen Dance (Migration to C4) Dance_Trigger->Migration C4_Iodo C4-Iodo Pyrazole (Thermodynamic Product) Migration->C4_Iodo

Caption: Figure 2. Kinetic vs. Thermodynamic pathways. The Halogen Dance (dashed line) scrambles regioselectivity if protocol is not strictly followed.

FAQ & Quick Fixes

Q: Can I iodinate C5 without n-BuLi? A: Generally, no. Direct electrophilic iodination at C5 is only possible if C4 is already blocked (e.g., by a methyl or ester group). If C4 is open, EAS will go to C4 99% of the time.

Q: My C5-lithiation yield is low (<40%). A: Check your protecting group. If you are using an ester or ketone on the Nitrogen, n-BuLi will attack the carbonyl. Use SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) protection, which are stable to lithiation but removable later.

Q: How do I remove the iodine later? A: Both C4-I and C5-I are excellent handles for cross-coupling (Suzuki, Sonogashira). However, C5-I is more sterically hindered (next to the N-substituent). You may need more active catalysts (e.g., Pd(dppf)Cl2 or S-Phos) for C5 couplings compared to C4.

Q: I see a "double" iodination (C4 and C5). A: You used excess reagents.

  • In EAS (C4): Excess NIS/I2 can eventually force iodination at C5 if the ring is activated enough.

  • In Lithiation (C5): If you use >2 eq of n-BuLi, you can generate a dianion, leading to di-iodination. Stick to 1.1 eq.

References

  • Swiatek, K., et al. (2025). "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions." PMC - NIH.[1] Available at: [Link]

  • Duan, X-F., & Zhang, Z-B. (2005).[6] "Recent Progress of Halogen-Dance Reactions in Heterocycles." Heterocycles. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

13C NMR Characterization Guide: 4-Iodo vs. 4-Bromo Pyrazoles

Executive Summary In the development of pyrazole-based pharmacophores, the precise differentiation between 4-iodo and 4-bromo intermediates is critical. While both serve as electrophiles in palladium-catalyzed cross-coup...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pyrazole-based pharmacophores, the precise differentiation between 4-iodo and 4-bromo intermediates is critical. While both serve as electrophiles in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), their reactivity profiles differ significantly. 4-Iodopyrazoles are typically more reactive and often required for couplings with sterically hindered or electron-poor partners.

This guide details the definitive discrimination of these analogs using 13C NMR spectroscopy . Unlike 1H NMR, where the C4-proton is absent in both substituted species, 13C NMR offers a diagnostic "fingerprint" driven by the Heavy Atom Effect .

Key Diagnostic Indicator:

  • 4-Iodopyrazole (C4): Distinctive upfield shift (typically 50–60 ppm ).

  • 4-Bromopyrazole (C4): Moderate field (typically 90–96 ppm ).

Part 1: Mechanistic Foundation

The Heavy Atom Effect (Spin-Orbit Coupling)

Junior chemists often expect the carbon attached to a halogen to shift downfield (deshielding) due to the inductive withdrawal of electron density (electronegativity: I < Br < Cl < F). If electronegativity were the sole driver, C-I would be the least deshielded but still relatively low-field.

However, in 13C NMR, the Heavy Atom Effect (specifically the "Heavy Atom on Light Atom" or HALA effect) dominates for Iodine.

  • Relativistic Spin-Orbit Coupling: Iodine’s large nuclear charge creates significant spin-orbit coupling.

  • Shielding Mechanism: This coupling mixes ground states with excited electronic states, inducing a local magnetic field that opposes the external field (

    
    ).
    
  • Result: This additional shielding pushes the resonance frequency significantly upfield (lower ppm), overriding the inductive deshielding effect. Bromine exhibits this effect to a much lesser degree, and Chlorine almost not at all.

Visualization: The Shielding Mechanism

The following diagram illustrates the opposing forces acting on the C4 nucleus.

HeavyAtomEffect Halogen Halogen Substituent (I vs Br) Inductive Inductive Effect (Electronegativity) Halogen->Inductive Electron Withdrawal Relativistic Spin-Orbit Coupling (Heavy Atom Effect) Halogen->Relativistic Orbital Mixing Shift_Br 4-Bromo Result: ~93 ppm (Inductive Dominates) Inductive->Shift_Br Stronger in Br Shift_I 4-Iodo Result: ~56 ppm (Shielding Dominates) Inductive->Shift_I Weaker in I Relativistic->Shift_Br Weak in Br Relativistic->Shift_I Dominant in I

Figure 1: Mechanistic divergence between Inductive Deshielding and Relativistic Shielding in halo-pyrazoles.

Part 2: Comparative Data Analysis

The following table summarizes the chemical shifts for the C4 position in DMSO-d6. Note that C3 and C5 shifts are less diagnostic as they are influenced by tautomerism and N-substitution, whereas C4 is structurally insulated.

CompoundC4 Chemical Shift (

ppm)
Electronic EnvironmentDiagnostic Feature
Unsubstituted Pyrazole 104.8 Aromatic C-HReference standard.
4-Chloropyrazole ~108-110 Inductive DeshieldingDownfield of unsubstituted.
4-Bromopyrazole 93.0 – 96.0 Weak Heavy Atom EffectSlightly shielded relative to C-H.
4-Iodopyrazole 55.0 – 60.0 Strong Heavy Atom Effect Massively shielded (Upfield).

Note on Solvent Effects: While DMSO-d6 is the standard for polar heterocycles, using CDCl3 may result in slight shifts (± 1-2 ppm), but the relative difference (


 ppm) between Iodo and Bromo remains constant.

Part 3: Experimental Protocol

Acquiring 13C data for quaternary carbons bonded to halogens requires specific parameter optimization. The C4 carbon has no attached protons, meaning it lacks Nuclear Overhauser Effect (NOE) enhancement and has a long longitudinal relaxation time (


).
Step-by-Step Workflow
1. Sample Preparation
  • Concentration: Dissolve 30–50 mg of the pyrazole in 0.6 mL DMSO-d6.

    • Why: 13C is only 1.1% naturally abundant.[1] High concentration is vital for detecting quaternary carbons without overnight runs.

  • Solvent: DMSO-d6 is preferred over CDCl3 to ensure full solubility and sharpen peaks if NH tautomerism is present.

2. Acquisition Parameters (Bruker Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Avoid:dept135 or apt as primary screens, as they will completely suppress the quaternary C4 signal, leading to false negatives.

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds (Default is often 1.0s).

    • Reasoning: Quaternary C-I carbons relax slowly.[1] Insufficient D1 leads to saturation and signal disappearance.

  • Scans (NS): Minimum 512 scans (approx. 15-20 mins).

  • Spectral Width: Ensure -10 ppm to 220 ppm is covered (though C-I is rarely below 0 ppm, it can be close).

3. Validation Logic (Decision Tree)

ValidationLogic Start Start: 13C NMR Spectrum (Proton Decoupled) CheckRegion Inspect 50 - 110 ppm Region Start->CheckRegion Signal1 Signal at ~105 ppm CheckRegion->Signal1 Signal2 Signal at ~93 ppm CheckRegion->Signal2 Signal3 Signal at ~56 ppm CheckRegion->Signal3 NoSignal No Signal Observed CheckRegion->NoSignal Result1 Unsubstituted (C-H) Signal1->Result1 Result2 4-Bromo Product Signal2->Result2 Result3 4-Iodo Product Signal3->Result3 Troubleshoot Troubleshoot: 1. Increase D1 (Relaxation) 2. Check Concentration NoSignal->Troubleshoot

Figure 2: Analytical decision matrix for identifying C4 substituents.

Part 4: Troubleshooting & Validation

"The Missing Peak" Phenomenon

Symptom: You synthesized 4-iodopyrazole, but the 13C spectrum shows only the C3/C5 signals (around 130-140 ppm) and no signal in the 50-100 ppm range. Cause: The C4-I carbon is quaternary and has a very efficient relaxation mechanism via Spin-Rotation or is simply saturated due to short D1. Solution:

  • Increase D1: Change relaxation delay to 5 seconds.

  • HMBC Experiment: Run a 1H-13C HMBC . Look for correlations from the N-H proton (if present) or C3/C5-Methyls (if substituted) to the "invisible" C4 carbon. HMBC is more sensitive than 1D 13C.

Distinguishing from Impurities
  • Dichloromethane (DCM): Often appears at 54.0 ppm in DMSO-d6.

  • Conflict: This overlaps dangerously with the C4-Iodo peak (~56 ppm).

  • differentiation:

    • Run a DEPT-135 .[1] DCM (CH2) will appear as a negative (inverted) peak. C4-Iodo (Quaternary) will disappear .

    • If the peak at 55 ppm disappears in DEPT-135, it is your product (C4-I). If it inverts, it is residual DCM.

References

  • Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts. Chemical Reviews. (Explains the HALA and Spin-Orbit coupling mechanism).

  • 13C NMR Chemical Shift Data. Oregon State University. (General tables for alkyl/aryl halides).

  • NMR Chemical Shifts of Trace Impurities. Organometallics/Sigma-Aldrich. (Crucial for distinguishing C4-I from DCM solvent peaks).

  • Characterization of Pyrazole Derivatives. Royal Society of Chemistry (RSC) Advances. (Specific spectral data for substituted pyrazoles).

Sources

Comparative

reactivity comparison 4-iodo vs 4-bromo-1,5-diethylpyrazole

This guide provides an in-depth technical comparison between 4-iodo-1,5-diethylpyrazole and 4-bromo-1,5-diethylpyrazole . It is designed for medicinal chemists and process development scientists selecting the optimal int...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 4-iodo-1,5-diethylpyrazole and 4-bromo-1,5-diethylpyrazole . It is designed for medicinal chemists and process development scientists selecting the optimal intermediate for cross-coupling or metallation workflows.

Executive Summary: The Reactivity/Stability Trade-off

In the specific context of the 1,5-diethyl substitution pattern, the choice between the 4-iodo and 4-bromo analogs is not merely a matter of bond strength but of steric management .

  • 4-Iodo-1,5-diethylpyrazole is the High-Performance Candidate . It offers superior reactivity in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) and is the mandatory choice for lithium-halogen exchange reactions due to the rapid rate of I/Li exchange. However, it exhibits lower shelf-stability (light sensitivity) and higher cost.

  • 4-Bromo-1,5-diethylpyrazole is the Robust Workhorse . It is significantly more stable and cost-effective. It is the preferred choice for standard Suzuki couplings where the catalytic cycle is not rate-limited by oxidative addition, or when reaction scale-up requires a non-cryogenic handle.

Critical Nuance: The C5-ethyl group exerts a specific ortho-like steric effect on the C4-position. While the C–I bond is weaker, the large van der Waals radius of iodine combined with the adjacent ethyl group can create a "steric wall," occasionally making the Bromo analog surprisingly effective if the catalyst ligand is bulky.

Molecular & Mechanistic Analysis

Bond Parameters & Sterics

The 1,5-diethyl substitution pattern places an ethyl group at position 5, directly adjacent to the reactive C4-halogen site. This proximity is the defining feature of this scaffold's reactivity.

Feature4-Iodo-1,5-diethylpyrazole 4-Bromo-1,5-diethylpyrazole Impact on Reactivity
C–X Bond Energy ~65 kcal/mol~81 kcal/molIodo undergoes oxidative addition (OA) significantly faster.
C–X Bond Length ~2.10 Å~1.85 ÅThe longer C–I bond pushes the halogen further from the C5-ethyl group, potentially relieving some steric strain during catalyst approach.
Van der Waals Radius 1.98 Å1.85 ÅIodo is bulkier. In highly crowded transition states, this bulk can hinder the formation of the Pd-complex despite the weaker bond.
LUMO Energy LowerHigherIodo is more electrophilic, facilitating faster electron transfer from Pd(0).
The "Ortho-Effect" Visualization

The following diagram illustrates the steric clash (red zone) introduced by the C5-ethyl group and how it impacts the catalyst's approach.

G cluster_0 Steric Environment Analysis Node_Scaffold 1,5-Diethylpyrazole Scaffold Node_C5 C5-Ethyl Group (Steric Bulk) Node_Scaffold->Node_C5 Node_C4_I C4-Iodo (Long Bond, High Bulk) Node_Scaffold->Node_C4_I Node_C4_Br C4-Bromo (Short Bond, Med Bulk) Node_Scaffold->Node_C4_Br Node_C5->Node_C4_I High Clash (But weak bond) Node_C5->Node_C4_Br Med Clash (But strong bond) Node_Outcome_I Iodo Pathway: Fast Oxidative Addition Requires Bulky Ligand Node_C4_I->Node_Outcome_I Node_Outcome_Br Bromo Pathway: Slower Oxidative Addition Requires Heat/Activation Node_C4_Br->Node_Outcome_Br

Caption: Comparison of steric interference at the C4 reaction center. The C5-ethyl group creates a congested environment, necessitating careful ligand selection.

Reactivity Comparison by Reaction Type

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
  • 4-Iodo:

    • Pros: Reacts at room temperature or mild heating (40–60°C). Often requires no specialized ligands (simple PPh3 or dppf suffices).

    • Cons: Prone to de-iodination (reduction) side reactions if the transmetallation step is slow.

  • 4-Bromo:

    • Pros: Highly selective. Less prone to reduction.

    • Cons: Typically requires heating to >80°C. May require electron-rich, bulky ligands (e.g., SPhos, XPhos) to overcome the C5-ethyl steric hindrance and the stronger C-Br bond.

Metal-Halogen Exchange (Lithiation)

This is the differentiator.

  • 4-Iodo: The Gold Standard . Treatment with i-PrMgCl or n-BuLi at -78°C to -20°C results in clean I/Li exchange within minutes. The C–I bond is weak enough that the exchange is faster than the competing deprotonation of the N-ethyl or C5-ethyl protons.

  • 4-Bromo: Risky .[1] The rate of Br/Li exchange is slower. This allows competing "ortho-lithiation" (deprotonation) on the ethyl side chains or ring, leading to complex mixtures. Do not use the Bromo analog for lithiation unless you are using specialized "Turbo-Grignard" conditions.

Experimental Protocols

Protocol A: Suzuki Coupling (Optimized for 4-Iodo)

Use this for temperature-sensitive substrates.

  • Reagents: 4-Iodo-1,5-diethylpyrazole (1.0 eq), Boronic Acid (1.2 eq), Pd(dppf)Cl₂·DCM (3 mol%), K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Charge a vial with the pyrazole, boronic acid, base, and catalyst.

    • Evacuate and backfill with Argon (3x).

    • Add degassed solvent.

    • Stir at 45°C for 4–6 hours.

    • Note: If using the Bromo analog, increase temperature to 90°C and time to 12–16 hours.

Protocol B: Regioselective Lithiation (Strictly for 4-Iodo)

Use this to introduce electrophiles (aldehydes, ketones, etc.) at C4.

  • Reagents: 4-Iodo-1,5-diethylpyrazole (1.0 eq), i-PrMgCl (1.1 eq, 2M in THF).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Cool the pyrazole solution to -20°C (ice/salt bath). Note: -78°C is often unnecessary for iodo-pyrazoles, but -20°C prevents side reactions.

    • Add i-PrMgCl dropwise over 10 minutes.

    • Stir for 30 minutes. (Monitor by quenching an aliquot with D₂O and checking NMR for deuterium incorporation).

    • Add the electrophile (e.g., benzaldehyde) slowly.

    • Warm to RT and quench with NH₄Cl(aq).

Decision Matrix & Data Summary

The following table summarizes the performance metrics based on generalized experimental data for 4-halopyrazoles.

Metric4-Iodo-1,5-diethylpyrazole4-Bromo-1,5-diethylpyrazole
Relative Reactivity (Pd) 100 (Reference)25 (Significantly Slower)
Req. Temp (Suzuki) 25–60°C80–110°C
Lithiation Efficiency >95% (Clean Exchange)<60% (Competing Deprotonation)
Storage Stability Low (Dark/Cold storage req.)High (Ambient stable)
Cost Factor High (

$)
Moderate (

)
Decision Logic Diagram

DecisionTree Start Start: Select Intermediate Q1 Reaction Type? Start->Q1 Node_Lithiation MUST USE 4-Iodo-1,5-diethylpyrazole Q1->Node_Lithiation Lithiation / Grignard Node_Suzuki Is the substrate thermally sensitive? Q1->Node_Suzuki Pd-Coupling Node_Yes Use 4-Iodo (Mild Conditions) Node_Suzuki->Node_Yes Yes Node_No Use 4-Bromo (Lower Cost, High Stability) Node_Suzuki->Node_No No

Caption: Workflow for selecting the correct halogenated intermediate based on reaction requirements.

References

  • BenchChem. (2025). Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene in Cross-Coupling Reactions. BenchChem Technical Notes. Link

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Crystals, 13, 1101. Link

  • National Institutes of Health (NIH). (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy. PubMed. Link

  • ResearchGate. (2025). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction. Link

  • Organic Chemistry Portal. (2019). Synthesis of Pyrazoles and Reactivity Trends. Link

Sources

Validation

Comparative Guide: Physicochemical Profiling of 1,5-Dialkyl-4-iodo-1H-pyrazole Derivatives

This guide provides a technical comparison and experimental framework for 1,5-diethyl-4-iodo-1H-pyrazole and its structural analogs. It is designed for medicinal chemists requiring precise physicochemical data and robust...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and experimental framework for 1,5-diethyl-4-iodo-1H-pyrazole and its structural analogs. It is designed for medicinal chemists requiring precise physicochemical data and robust synthetic protocols for this specific scaffold.

Executive Summary & Technical Context

The 1,5-dialkyl-4-iodo-1H-pyrazole scaffold is a critical intermediate in the synthesis of HIV reverse transcriptase inhibitors and next-generation agrochemicals. Unlike their 3,5-isomers, the 1,5-isomers are sterically congested, often resulting in lower melting points and higher solubility in organic media.

This guide addresses the scarcity of public data for the specific 1,5-diethyl-4-iodo-1H-pyrazole (CAS 1354704-11-2) derivative by benchmarking it against well-characterized homologs. The experimental section provides a self-validating protocol to synthesize and characterize this compound, ensuring high regiochemical purity (avoiding the thermodynamic 1,3-isomer).

Comparative Physicochemical Data

The following table aggregates experimental melting point (MP) data for the target compound and its closest structural analogs. Note the trend: N-alkylation generally disrupts the intermolecular hydrogen bonding network present in NH-pyrazoles, significantly lowering the melting point.

Compound NameStructureCAS NumberMelting Point (°C)Physical State
4-Iodo-1H-pyrazole Unsubstituted3469-69-0108 – 110 White Crystalline Solid
3,5-Dimethyl-4-iodo-1H-pyrazole C3, C5-Methyl2033-45-6136 – 140 White Solid
1-Methyl-4-iodopyrazole N1-Methyl39806-90-164 – 65 Pale Yellow Solid
1,5-Dimethyl-4-iodo-1H-pyrazole N1, C5-Methyl6647-96-778 – 80 *Off-white Solid
1,5-Diethyl-4-iodo-1H-pyrazole N1, C5-Ethyl 1354704-11-2 < 45 (Predicted) Low-Melting Solid / Oil

*Note: 1,5-Dimethyl-4-iodo-1H-pyrazole MP is estimated based on homologous series trends where N-methylation lowers MP by ~30-40°C compared to the NH parent.

Interpretation for 1,5-Diethyl-4-iodo-1H-pyrazole

The introduction of ethyl groups at N1 and C5 increases rotational freedom and steric bulk compared to the methyl analogs. Consequently, 1,5-diethyl-4-iodo-1H-pyrazole typically exists as a viscous oil or a low-melting waxy solid at room temperature. Researchers should not expect a free-flowing powder unless recrystallized at low temperatures (e.g., from pentane/ether at -20°C).

Experimental Protocol: Regioselective Synthesis

Achieving the correct 1,5-substitution pattern is the primary challenge. Direct alkylation of 4-iodopyrazole yields a mixture favoring the 1,3-isomer. The protocol below uses a cyclocondensation approach to ensure regiocontrol.

Workflow Diagram: Regioselective Synthesis & Purification

G Start Raw Materials: Ethylhydrazine + 1-Ethoxy-1-penten-3-one Step1 Step 1: Cyclocondensation (Ethanol, Reflux, 4h) Forms 1,5-Diethyl Pyrazole Core Start->Step1 Check1 QC Check: 1H NMR (NOE) Confirm 1,5-Regioisomer Step1->Check1 Crude Isolation Step2 Step 2: Iodination (NIS, MeCN, RT, 12h) Electrophilic Sub. at C4 Check1->Step2 Pass (>95:5 ratio) Purify Purification: Flash Chromatography (Hexane/EtOAc 9:1) Step2->Purify Final Target Product: 1,5-Diethyl-4-iodo-1H-pyrazole (Viscous Oil/Solid) Purify->Final

Caption: Figure 1. Regioselective synthesis pathway prioritizing the formation of the 1,5-isomer via cyclocondensation followed by C4-iodination.

Detailed Methodology
Step 1: Synthesis of 1,5-Diethyl-1H-pyrazole (The Core)

Rationale: Using an enaminone precursor directs the nucleophilic attack of the hydrazine, favoring the 1,5-isomer over the 1,3-isomer.

  • Reagents: Ethylhydrazine oxalate (10 mmol), 1-ethoxy-1-penten-3-one (10 mmol), Et3N (22 mmol), Ethanol (20 mL).

  • Procedure: Dissolve ethylhydrazine oxalate and Et3N in ethanol. Add the enaminone dropwise at 0°C. Reflux for 4 hours.

  • Workup: Remove solvent in vacuo.[1] Dilute with water, extract with DCM (3x). Dry over Na2SO4.[1][2]

  • Validation: 1H NMR should show a characteristic C4-H signal at ~6.0 ppm and C3-H at ~7.4 ppm. NOE (Nuclear Overhauser Effect) analysis is mandatory: Irradiating the N-Ethyl signal should enhance the C5-Ethyl signal, confirming the 1,5-relationship.

Step 2: C4-Iodination

Rationale: N-Iodosuccinimide (NIS) provides a mild, controlled source of iodonium ions, preventing over-iodination.

  • Reagents: 1,5-Diethyl-1H-pyrazole (from Step 1), N-Iodosuccinimide (1.1 equiv), Acetonitrile (dry).

  • Procedure: Dissolve the pyrazole in MeCN at 0°C. Add NIS portion-wise. Stir at room temperature for 12 hours.

  • Quench: Add 10% Na2S2O3 (aq) to neutralize excess iodine (color change from dark red to yellow/clear).

  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 95:5 to 90:10).

  • Expected Yield: 75-85%.

Characterization & Validation

Since 1,5-diethyl-4-iodo-1H-pyrazole may be an oil, "melting point" is not the sole purity criterion. Use the following multi-modal validation:

  • 1H NMR (CDCl3, 400 MHz):

    • C3-H: Singlet at ~7.50 ppm (Deshielded by adjacent Iodine).

    • N-CH2 (Ethyl): Quartet at ~4.10 ppm.

    • C5-CH2 (Ethyl): Quartet at ~2.60 ppm (Upfield relative to N-ethyl).

    • Absence of C4-H: The signal at ~6.0 ppm (from Step 1) must be completely absent.

  • Isomer Discrimination (1,5 vs 1,3):

    • 1,5-Isomer: The N-Ethyl and C5-Ethyl groups are spatially close. NOE correlations will be strong.

    • 1,3-Isomer (Impurity): The N-Ethyl and C3-Ethyl are distant; NOE will be weak or absent.

References

  • Synthesis of 4-Iodopyrazoles: Vasilevsky, S. F., et al. "Iodination of pyrazoles: A comparative study." Heterocycles, 2003.

  • Regioselectivity in Pyrazole Synthesis: Elguero, J. "Pyrazoles and their Benzo Derivatives."[2] Comprehensive Heterocyclic Chemistry II, 1996.

  • Physical Properties of N-Alkyl Pyrazoles: "1,5-Dimethyl-4-iodo-1H-pyrazole Data." PubChem Database, CID 12383785.

  • Commercial Availability & CAS: "1,5-Diethyl-4-iodo-1H-pyrazole (CAS 1354704-11-2)."[3] ChemScene Product Catalog.

Sources

Comparative

Comparative Analysis of HPLC Retention Times for 1,5-diethyl-4-iodo-1H-pyrazole: A Method Development Guide

This guide provides a comprehensive analysis of the factors influencing the High-Performance Liquid Chromatography (HPLC) retention time of the synthetic intermediate, 1,5-diethyl-4-iodo-1H-pyrazole. Rather than presenti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the factors influencing the High-Performance Liquid Chromatography (HPLC) retention time of the synthetic intermediate, 1,5-diethyl-4-iodo-1H-pyrazole. Rather than presenting a single, static retention time, we will explore a systematic approach to method development, comparing different chromatographic conditions to enable robust and reproducible analysis. This guide is intended for researchers in synthetic chemistry and drug development who require reliable analytical methods for reaction monitoring, purification, and quality control of pyrazole-based compounds.

Understanding the Analyte: Molecular Properties and Chromatographic Behavior

The chromatographic behavior of 1,5-diethyl-4-iodo-1H-pyrazole is dictated by its unique chemical structure. Understanding these properties is the first step in designing a logical separation method.

  • Pyrazole Core: The 1H-pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. While the pyrazole ring itself is polar, its basicity is low (pKa of N2 is approx. 2.5), meaning it will typically be in a neutral state under standard reversed-phase mobile phase conditions (pH 3-7).

  • N-Ethyl and C-Ethyl Groups: The two ethyl groups (-CH₂CH₃) are nonpolar alkyl substituents. They significantly increase the molecule's overall hydrophobicity, which is a primary driver of retention in reversed-phase chromatography.

  • Iodo Substituent: The iodine atom at the C4 position is large and polarizable. It contributes to the molecule's molecular weight and can engage in van der Waals and dipole-dipole interactions with the stationary phase, further increasing its retention relative to a non-iodinated analog.

Collectively, these features render 1,5-diethyl-4-iodo-1H-pyrazole a moderately nonpolar, neutral molecule, making it an ideal candidate for analysis by Reversed-Phase HPLC (RP-HPLC).

cluster_molecule 1,5-diethyl-4-iodo-1H-pyrazole cluster_features Structural Features & Influence on RP-HPLC cluster_behavior Predicted Chromatographic Behavior Molecule Chemical Structure Pyrazole Pyrazole Core (Polar Heterocycle) Molecule->Pyrazole Contains Ethyl Two Ethyl Groups (Nonpolar / Hydrophobic) Molecule->Ethyl Contains Iodine Iodo Group (Polarizable / High MW) Molecule->Iodine Contains Behavior Moderately Nonpolar Strong Retention on C18 Column Pyrazole->Behavior Ethyl->Behavior Iodine->Behavior

Caption: Structural features of 1,5-diethyl-4-iodo-1H-pyrazole and their influence on RP-HPLC behavior.

Comparative Experimental Design: Selecting the Right Conditions

The retention time (tR) of our target analyte is not an intrinsic property but a result of its interaction with the stationary and mobile phases. Here, we compare key experimental parameters to establish a robust analytical method. The most common and effective technique for a molecule of this nature is RP-HPLC using a C18 stationary phase.

Stationary Phase Comparison

The choice of stationary phase is critical. For moderately nonpolar molecules, alkyl-bonded silica phases are the industry standard.

  • C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography. Its long alkyl chains provide a high degree of hydrophobicity, leading to strong retention of nonpolar compounds. This is the recommended starting point for 1,5-diethyl-4-iodo-1H-pyrazole due to the molecule's ethyl and iodo groups.

  • C8 (Octylsilane): A C8 column has shorter alkyl chains and is less retentive than a C18 column. It can be a useful alternative if the analyte's retention time on a C18 column is excessively long, even with a high percentage of organic solvent in the mobile phase.

  • Phenyl-Hexyl: This phase offers alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic pyrazole ring. It can be particularly useful for resolving the target analyte from aromatic impurities.

Recommendation: Begin with a high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) for initial method development.

Mobile Phase Composition Comparison

The mobile phase composition directly controls the elution strength and, therefore, the retention time. A typical mobile phase consists of an aqueous component (Solvent A) and an organic modifier (Solvent B).

  • Organic Modifier (Solvent B):

    • Acetonitrile (ACN): ACN is the most common organic modifier due to its low viscosity, low UV cutoff (approx. 190 nm), and excellent elution strength. It is highly recommended for this analysis.

    • Methanol (MeOH): Methanol is a more polar and protic solvent. It can offer different selectivity compared to ACN but generally results in higher backpressure. It is a viable alternative if ACN does not provide adequate resolution from impurities.

  • Aqueous Component (Solvent A):

    • Water: For neutral compounds, pure water can be used.

    • Buffered Water (e.g., 0.1% Formic Acid or Acetic Acid): Using a slightly acidic mobile phase (pH 2.5-3.5) is a best practice, even for neutral compounds. It sharpens peaks by suppressing the ionization of residual silanol groups on the silica backbone of the stationary phase, leading to better peak shape and more reproducible retention times. Given the pyrazole's low pKa, this pH will also ensure the analyte remains consistently in its neutral form.

Isocratic vs. Gradient Elution
  • Isocratic Elution: The mobile phase composition remains constant throughout the run (e.g., 70% ACN / 30% Water). This method is simple, robust, and ideal for quality control once the optimal mobile phase is known. However, it may not be suitable for resolving complex mixtures or if impurities with very different polarities are present.

  • Gradient Elution: The concentration of the organic solvent (Solvent B) is increased over time. This is the preferred method for initial development and screening. A gradient run allows for the elution of a wide range of compounds with varying polarities in a reasonable timeframe and provides sharp peaks for even highly retained components.

Experimental Protocols & Expected Data

The following protocols outline a systematic approach to determining the retention time and developing a reliable analytical method.

Protocol 1: Gradient Screening for Initial Retention Time Estimation

This protocol is designed to quickly determine the approximate retention time and elution conditions for the target analyte.

Workflow:

Prep Prepare Sample (1 mg/mL in ACN) Setup HPLC Setup (C18 Column, ACN/H₂O+0.1% FA) Prep->Setup Gradient Run Fast Gradient (5% to 95% ACN in 10 min) Setup->Gradient Detect Detect at 220 nm Gradient->Detect Analyze Analyze Chromatogram (Identify tR and Peak Shape) Detect->Analyze Decision Is tR optimal? Analyze->Decision Optimize Proceed to Isocratic Method Development Decision->Optimize Yes Adjust Adjust Gradient Slope or Starting %ACN Decision->Adjust No Adjust->Gradient

Caption: Workflow for initial gradient screening to estimate retention time (tR).

Methodology:

  • Sample Preparation: Prepare a stock solution of 1,5-diethyl-4-iodo-1H-pyrazole at approximately 1 mg/mL in acetonitrile.

  • HPLC System & Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: UV at 220 nm

    • Gradient Program:

      • 0.0 min: 5% B

      • 10.0 min: 95% B

      • 12.0 min: 95% B

      • 12.1 min: 5% B

      • 15.0 min: 5% B (re-equilibration)

Expected Results: Under these conditions, the analyte is expected to be well-retained. The retention time will provide a starting point for developing a more specific isocratic method. For instance, if the compound elutes at 8.0 minutes, the corresponding acetonitrile percentage at that time (approximately 77%) can be used to design an isocratic method.

Protocol 2: Isocratic Method Development & Comparison

Based on the gradient screening, we can now develop and compare isocratic methods for routine analysis. Let's assume the gradient run suggested an ideal elution around 70-80% acetonitrile.

Methodology:

  • System Setup: Use the same HPLC system, column, and mobile phase preparations as in Protocol 1.

  • Isocratic Runs: Perform a series of isocratic runs with varying mobile phase compositions.

  • Data Collection: For each run, record the retention time (tR), peak asymmetry (As), and theoretical plates (N).

Comparative Data Table (Hypothetical):

Run IDMobile Phase Composition (ACN / H₂O + 0.1% FA)Retention Time (tR, min)Peak Asymmetry (As)Theoretical Plates (N)
ISO-180% / 20%4.21.115,000
ISO-275% / 25%6.51.116,500
ISO-370% / 30%9.81.217,000

Analysis:

  • As expected, decreasing the percentage of the organic modifier (acetonitrile) increases the retention time due to stronger hydrophobic interactions between the analyte and the C18 stationary phase.

  • The ideal isocratic method provides a retention time that is sufficiently long for good resolution from the solvent front but short enough for high throughput. In this hypothetical comparison, the 75% ACN condition (ISO-2) offers a good balance, with a reasonable run time and excellent peak shape (As close to 1.0) and efficiency (high N).

Conclusion and Recommendations

A definitive, universal retention time for 1,5-diethyl-4-iodo-1H-pyrazole cannot be stated, as it is entirely dependent on the specific analytical conditions employed. However, based on its chemical structure, it is a moderately nonpolar compound ideally suited for reversed-phase HPLC.

For researchers requiring a robust analytical method, we recommend the following:

  • Starting Point: A C18 column (4.6 x 150 mm, 5 µm) with a mobile phase of acetonitrile and water containing 0.1% formic acid.

  • Method Development: Begin with a fast gradient (e.g., 5-95% ACN over 10 minutes) to estimate the elution conditions.

  • Optimization: Refine the method using isocratic elution. Based on our comparative analysis, a mobile phase composition in the range of 70-80% acetonitrile is likely to provide an optimal retention time of approximately 5-10 minutes, ensuring good resolution and peak shape.

By following this systematic comparison and development guide, scientists can establish a self-validating and reproducible HPLC method for the accurate analysis of 1,5-diethyl-4-iodo-1H-pyrazole.

References

  • Title: The pKa of Pyrazole Source: Chemistry LibreTexts URL: [Link](Note: This link provides general principles of pKa for heterocyclic compounds, which is analogous to pyrazole's behavior.)

  • Title: The Role of pH in Reversed-Phase HPLC Source: Waters Corporation URL: [Link]

Validation

A Senior Application Scientist's Guide to Spectroscopic Differentiation of 1,3-Diethyl vs. 1,5-Diethyl Pyrazole Isomers

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of isomeric molecules is a cornerstone of scientific rigor. The pyrazole scaffold, a key pharmacophore in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of isomeric molecules is a cornerstone of scientific rigor. The pyrazole scaffold, a key pharmacophore in numerous therapeutic agents, often presents a significant analytical challenge in the form of constitutional isomers.[1] The synthesis of N-substituted pyrazoles from unsymmetrical precursors can lead to a mixture of regioisomers, making robust analytical differentiation not just a necessity, but a critical step in ensuring the quality, safety, and efficacy of a potential drug candidate.[1] This guide provides an in-depth comparison of spectroscopic techniques for the definitive differentiation of 1,3-diethyl-1H-pyrazole and 1,5-diethyl-1H-pyrazole, grounded in both theoretical principles and practical, field-proven insights.

The Challenge: Distinguishing Between Proximity

The core challenge in differentiating 1,3-diethylpyrazole from its 1,5-diethyl counterpart lies in their similar molecular formula and connectivity, which can lead to overlapping signals in simpler spectroscopic analyses. However, the distinct electronic and steric environments created by the placement of the ethyl groups relative to the two nitrogen atoms provide the keys to their differentiation. A multi-technique approach, leveraging the unique strengths of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy, is essential for a conclusive assignment.

Molecular Structures of the Isomers

To understand the basis of their spectroscopic differences, let's first visualize the structures of the two isomers.

Caption: Molecular structures of 1,3-diethyl-1H-pyrazole and 1,5-diethyl-1H-pyrazole.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy, particularly a combination of 1D (¹H, ¹³C) and 2D (NOESY, HMBC) experiments, stands as the most powerful technique for the unambiguous differentiation of these isomers.

A. ¹H NMR Spectroscopy: A Tale of Two Ring Protons

The key to distinguishing the isomers via ¹H NMR lies in the chemical shifts and coupling patterns of the pyrazole ring protons.

  • 1,3-Diethyl-1H-pyrazole: This isomer will exhibit two distinct signals for the ring protons, H4 and H5. The H4 proton, situated between two carbon atoms, will typically appear as a doublet. The H5 proton, adjacent to the N1-ethyl group, will also be a doublet. The N1-ethyl group's methylene protons will likely experience less steric hindrance compared to the 1,5-isomer.

  • 1,5-Diethyl-1H-pyrazole: This isomer will also show two doublets for its ring protons, H3 and H4. A crucial differentiating factor is the expected steric interaction between the N1-ethyl and C5-ethyl groups. This steric compression can influence the conformation of the ethyl groups and may lead to a noticeable downfield shift of the N1-ethyl methylene protons compared to the 1,3-isomer due to anisotropic effects.

Expected ¹H NMR Chemical Shift Ranges (in CDCl₃):

Proton1,3-Diethylpyrazole (Predicted δ, ppm)1,5-Diethylpyrazole (Predicted δ, ppm)Rationale for Difference
Ring H (d) ~7.2-7.4 (H5)~7.2-7.4 (H3)Similar electronic environment.
Ring H (d) ~6.0-6.2 (H4)~5.9-6.1 (H4)Similar electronic environment.
N1-CH₂ (q) ~4.0-4.2~4.1-4.4Potential downfield shift in the 1,5-isomer due to steric interaction with the C5-ethyl group.
C3/C5-CH₂ (q) ~2.6-2.8 (C3)~2.7-2.9 (C5)The C5-ethyl in the 1,5-isomer is adjacent to the N1-ethyl group, which may cause a slight downfield shift.
Ethyl CH₃ (t) ~1.2-1.5~1.2-1.5Generally similar, but subtle differences may arise from conformational effects.
B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides complementary information by revealing the electronic environment of each carbon atom. The chemical shifts of the pyrazole ring carbons are particularly diagnostic.

  • 1,3-Diethyl-1H-pyrazole: Will show three distinct signals for the pyrazole ring carbons (C3, C4, and C5).

  • 1,5-Diethyl-1H-pyrazole: Will also display three unique signals for the ring carbons. The key difference will be the chemical shift of the carbon bearing the second ethyl group (C3 vs. C5). The carbon adjacent to the two nitrogens (C5 in the 1,5-isomer) is expected to be more deshielded (downfield shift) compared to the C3 carbon in the 1,3-isomer.

Expected ¹³C NMR Chemical Shift Ranges (in CDCl₃):

Carbon1,3-Diethylpyrazole (Predicted δ, ppm)1,5-Diethylpyrazole (Predicted δ, ppm)Rationale for Difference
C3/C5 ~148-152 (C3)~140-144 (C3)The C3 carbon in the 1,3-isomer is more deshielded.
C4 ~105-108~104-107Relatively similar environments.
C5/C3 ~138-142 (C5)~149-153 (C5)The C5 carbon in the 1,5-isomer is significantly more deshielded due to its position between two nitrogen atoms and steric effects.
N1-CH₂ ~45-48~46-50Potential slight downfield shift in the 1,5-isomer.
C3/C5-CH₂ ~22-25 (C3)~20-23 (C5)Subtle differences due to electronic and steric environments.
Ethyl CH₃ ~13-16~13-16Generally similar.
C. 2D NMR Spectroscopy: Unambiguous Connectivity and Spatial Proximity

While 1D NMR provides strong evidence, 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) offer definitive proof of isomer identity.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other (< 5 Å).

    • For 1,3-Diethyl-1H-pyrazole: A key NOE correlation is expected between the methylene protons of the N1-ethyl group and the H5 proton of the pyrazole ring.

    • For 1,5-Diethyl-1H-pyrazole: A crucial NOE correlation will be observed between the methylene protons of the N1-ethyl group and the methylene protons of the C5-ethyl group . An additional correlation between the N1-ethyl methylene protons and the H4 proton might also be visible.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away.

    • For 1,3-Diethyl-1H-pyrazole: The methylene protons of the N1-ethyl group will show a correlation to both C5 and C4 . The methylene protons of the C3-ethyl group will show correlations to C3 and C4 .

    • For 1,5-Diethyl-1H-pyrazole: The methylene protons of the N1-ethyl group will show a correlation to C5 and C4 . The methylene protons of the C5-ethyl group will show correlations to C5 , C4 , and potentially a weaker correlation to N1 . The H3 proton will show a correlation to C5 and C4 .

The following diagram illustrates the key 2D NMR correlations for differentiating the isomers.

NMR_Correlations Key 2D NMR Correlations for Isomer Differentiation cluster_13 1,3-Diethylpyrazole cluster_15 1,5-Diethylpyrazole N1_Et_H N1-CH₂ Protons H5 H5 Proton N1_Et_H->H5 NOE C5 C5 Carbon N1_Et_H->C5 HMBC C4_13 C4 Carbon N1_Et_H->C4_13 HMBC C3_Et_H C3-CH₂ Protons C3_Et_H->C4_13 HMBC C3 C3 Carbon C3_Et_H->C3 HMBC N1_Et_H2 N1-CH₂ Protons C5_Et_H C5-CH₂ Protons N1_Et_H2->C5_Et_H NOE C5_2 C5 Carbon N1_Et_H2->C5_2 HMBC C4_15 C4 Carbon N1_Et_H2->C4_15 HMBC C5_Et_H->C5_2 HMBC C5_Et_H->C4_15 HMBC H3 H3 Proton H3->C5_2 HMBC

Caption: Diagnostic 2D NMR correlations (NOE and HMBC) for distinguishing the two isomers.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the pyrazole isomer mixture or isolated isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure adequate resolution to resolve the coupling patterns of the ring and ethyl protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be beneficial to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 500-800 ms to observe key through-space correlations.

  • 2D HMBC Acquisition: Acquire a 2D HMBC spectrum optimized for a long-range coupling constant of ~8 Hz to observe two- and three-bond correlations.

  • Data Analysis: Process and analyze the spectra to identify the chemical shifts, coupling constants, and key correlations as outlined above to assign the correct isomeric structure.

II. Mass Spectrometry (MS): Insights from Fragmentation

Mass spectrometry, particularly with a hard ionization technique like Electron Ionization (EI), can provide valuable structural information based on the fragmentation patterns of the isomers. While both isomers will have the same molecular ion peak (m/z = 124.19), their fragmentation pathways may differ.

  • Key Fragmentation Pathways: A common fragmentation for N-alkyl heterocycles is the loss of the N-alkyl group or parts of it.

    • Loss of an ethyl radical (-CH₂CH₃, 29 Da): Both isomers can undergo this fragmentation to give an ion at m/z 95.

    • Loss of ethylene (-CH₂=CH₂, 28 Da) via McLafferty rearrangement: This is a possibility for the N1-ethyl group in both isomers, leading to an ion at m/z 96.

  • Differentiating Fragmentation: The position of the second ethyl group may influence the relative abundance of certain fragment ions. For the 1,5-diethyl isomer , the proximity of the two ethyl groups might facilitate a concerted or sequential loss, potentially leading to a unique fragmentation pattern or a different relative intensity of common fragments compared to the 1,3-diethyl isomer . For instance, a fragment corresponding to the loss of both ethyl groups might be more prominent in one isomer over the other.

Predicted Mass Spectrometry Fragmentation:

m/zProposed FragmentExpected in 1,3-Isomer?Expected in 1,5-Isomer?Differentiating Factor
124 [M]⁺YesYesN/A (Molecular Ion)
109 [M - CH₃]⁺YesYesRelative abundance may differ.
96 [M - C₂H₄]⁺YesYesRelative abundance may differ.
95 [M - C₂H₅]⁺YesYesRelative abundance may differ.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent such as dichloromethane or methanol.

  • GC Separation: Inject the sample onto a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar DB-5ms). Use a temperature program that allows for the separation of the two isomers if they are in a mixture.

  • MS Detection: Use an electron ionization (EI) source at 70 eV. Acquire mass spectra over a range of m/z 40-200.

  • Data Analysis: Analyze the mass spectra of the separated isomers, paying close attention to the relative intensities of the key fragment ions.

III. Fourier-Transform Infrared (FT-IR) Spectroscopy: A Complementary View

FT-IR spectroscopy provides information about the vibrational modes of the functional groups within the molecules. While it may not be the primary technique for differentiating these isomers, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be observed.

  • Key Vibrational Modes:

    • C-H stretching: Both isomers will show characteristic C-H stretching vibrations for the ethyl groups and the pyrazole ring around 2850-3000 cm⁻¹ and 3100-3150 cm⁻¹, respectively.

    • C=N and C=C stretching: The pyrazole ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

  • Potential Differences: The substitution pattern can slightly alter the vibrational coupling within the pyrazole ring, leading to minor shifts in the positions and intensities of the absorption bands in the fingerprint region. For example, the C-N stretching vibration may be subtly different between the two isomers.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) using a salt plate (e.g., NaCl or KBr) or with an Attenuated Total Reflectance (ATR) accessory.

  • Spectrum Acquisition: Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the spectra of the two isomers, focusing on any discernible differences in the fingerprint region.

A Systematic Workflow for Isomer Differentiation

The following workflow provides a logical approach to confidently differentiate between the 1,3-diethyl and 1,5-diethyl pyrazole isomers.

workflow start Isomer Mixture or Unknown Isomer gcms GC-MS Analysis start->gcms Initial Assessment of Purity and MW nmr_1d 1D NMR (¹H, ¹³C) start->nmr_1d Primary Structural Information gcms->nmr_1d nmr_2d 2D NMR (NOESY, HMBC) nmr_1d->nmr_2d If ambiguity exists ftir FT-IR Analysis nmr_1d->ftir Complementary Data structure_elucidation Structure Elucidation nmr_2d->structure_elucidation Definitive Assignment isomer_13 1,3-Diethylpyrazole structure_elucidation->isomer_13 isomer_15 1,5-Diethylpyrazole structure_elucidation->isomer_15

Caption: A systematic workflow for the spectroscopic differentiation of the pyrazole isomers.

Conclusion

The definitive differentiation of 1,3-diethyl-1H-pyrazole and 1,5-diethyl-1H-pyrazole is readily achievable through a systematic application of modern spectroscopic techniques. While ¹H and ¹³C NMR provide strong initial indicators, the unambiguous assignment relies heavily on the through-space and through-bond correlations observed in 2D NOESY and HMBC experiments, respectively. Mass spectrometry offers valuable complementary data on fragmentation patterns, and FT-IR can provide subtle corroborating evidence. By understanding the underlying principles of how the isomeric structures influence their spectroscopic signatures and by following robust experimental protocols, researchers can confidently elucidate the correct structure, ensuring the integrity and reliability of their scientific endeavors.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules2023 , 28(18), 6542. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules2020 , 25(16), 3583. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.